Product packaging for Forskolin(Cat. No.:CAS No. 66575-29-9)

Forskolin

Cat. No.: B1673556
CAS No.: 66575-29-9
M. Wt: 410.5 g/mol
InChI Key: OHCQJHSOBUTRHG-KGGHGJDLSA-N
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Description

Origin and Historical Context of Forskolin in Traditional Medicine

This compound is primarily isolated from the root of Coleus forskohlii (also known as Plectranthus barbatus), a plant belonging to the mint family (Lamiaceae). mdpi.comwikipedia.orgausnaturalcare.com.auebsco.commdpi.com This plant is native to subtropical temperate regions, including India, Nepal, Sri Lanka, and Thailand. ausnaturalcare.com.auebsco.commdpi.com

In traditional systems of medicine, particularly in Hindu and Ayurvedic practices in India and Southeast Asia, Coleus forskohlii has been utilized for centuries to address a variety of health conditions. mdpi.comausnaturalcare.com.auebsco.commdpi.comacademicjournals.orgnih.govactascientific.comaltmedrev.comnih.gov Historical records indicate its use for treating ailments such as heart diseases, abdominal colic, respiratory disorders, insomnia, convulsions, asthma, bronchitis, intestinal disorders, eczema, psoriasis, hypertension, and glaucoma. mdpi.comausnaturalcare.com.auebsco.comacademicjournals.orgnih.govactascientific.comaltmedrev.comnih.govresearchgate.netdokumen.pub The root tubers were also traditionally prepared and consumed as a seasoning food in some parts of India. academicjournals.orgactascientific.comresearchgate.net

Transition of this compound from Ethnobotany to Modern Scientific Inquiry

The transition of this compound from traditional ethnobotanical use to modern scientific inquiry began with the screening of medicinal plants for new therapeutic agents. ebsco.com Western scientists isolated this compound in 1974, initially referring to it as coleonol. altmedrev.com This isolation and subsequent identification of this compound as the main active constituent responsible for the pharmacological activities of Coleus forskohlii marked a pivotal moment. mdpi.comausnaturalcare.com.aualtmedrev.com

The discovery of this compound's potent and direct activation of adenylyl cyclase attracted significant interest from researchers. mdpi.comactascientific.comresearchgate.netresearchgate.netpnas.orgresearchgate.netnih.govnih.govforslean.comabcam.comfrontiersin.orgwilliamscancerinstitute.com This unique mechanism of action made this compound a valuable tool for studying the adenylyl cyclase-cAMP signaling pathway, which is fundamental to numerous cellular processes. wikipedia.orgresearchgate.netpnas.orgresearchgate.netnih.govnih.govforslean.comabcam.comwilliamscancerinstitute.comstemcell.compnas.org The scientific investigation into this compound has since expanded to explore its potential therapeutic applications based on its biochemical effects. mdpi.comactascientific.comaltmedrev.comresearchgate.netnih.govelifesciences.org

Significance of this compound as a Labdane (B1241275) Diterpenoid in Chemical Biology

This compound is classified as a labdane diterpenoid. mdpi.comwikipedia.orgmdpi.comresearchgate.netresearchgate.netnih.govelifesciences.org Diterpenes are a class of plant metabolites derived from geranylgeranyl pyrophosphate. wikipedia.org this compound possesses a complex chemical structure featuring a decalin core, characteristic of labdane-type diterpenoids, a tetrahydropyran (B127337) ring, five oxidized positions, and eight chiral centers. nih.govelifesciences.org Its chemical formula is C₂₂H₃₄O₇, and its molecular weight is 410.507 g/mol . wikipedia.orgfishersci.atfishersci.cahznu.edu.cnnih.govnih.gov

The unique structural features of this compound are crucial to its biological activity, particularly its ability to directly interact with and activate adenylyl cyclase. wikipedia.orgabcam.comnih.govelifesciences.org In chemical biology, this compound serves as a significant probe for investigating the adenylyl cyclase-cAMP signaling pathway and its downstream effects. wikipedia.orgresearchgate.netpnas.orgresearchgate.netnih.govnih.govforslean.comabcam.comwilliamscancerinstitute.comstemcell.compnas.org Its distinct mechanism, which is independent of G protein-coupled receptors, makes it a valuable tool for bypassing receptor-mediated activation and directly stimulating cAMP production. pnas.orgnih.govnih.gov

Overview of this compound's Primary Mechanism of Action: Adenylyl Cyclase Activation

The primary mechanism of action of this compound is the direct activation of the enzyme adenylyl cyclase (AC). mdpi.comwikipedia.orgactascientific.comresearchgate.netresearchgate.netpnas.orgresearchgate.netnih.govnih.govforslean.comabcam.comfrontiersin.orgwilliamscancerinstitute.comstemcell.comnih.govelifesciences.orgnih.govcellagentech.commdpi.comjmb.or.kr Adenylyl cyclase is a key enzyme responsible for catalyzing the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). wikipedia.orgforslean.comfrontiersin.orgwilliamscancerinstitute.commdpi.com By directly activating AC, this compound leads to a rapid and significant increase in intracellular cAMP levels in a wide variety of cell types. wikipedia.orgresearchgate.netpnas.orgnih.govabcam.comstemcell.com

cAMP is a crucial second messenger molecule involved in numerous signal transduction pathways within the cell. wikipedia.orgabcam.comwilliamscancerinstitute.comstemcell.commdpi.com Elevated levels of cAMP can activate downstream effectors, most notably protein kinase A (PKA), and also influence other cAMP-sensitive pathways like EPAC1. wikipedia.orgwilliamscancerinstitute.comstemcell.commdpi.com This activation of cAMP-dependent pathways regulates a wide array of cellular processes, including metabolic functions, hormone secretion, smooth muscle relaxation, and gene transcription. ausnaturalcare.com.auabcam.commdpi.com

Research findings have demonstrated that this compound activates adenylyl cyclase through a unique mechanism that involves direct interaction with the catalytic subunit of the enzyme. pnas.orgabcam.comnih.gov This activation can occur independently of exogenous guanyl nucleotides. pnas.orgnih.gov However, the response to this compound can be further influenced and potentiated by the activation of AC by the heterotrimeric G-protein, Gs. researchgate.netnih.gov Studies using labeled this compound have also provided insights into quantifying adenylyl cyclase molecules and understanding the stoichiometry of components involved in cAMP formation. researchgate.netnih.gov

This compound's ability to directly elevate cAMP levels makes it an invaluable tool in laboratory research for studying cAMP-mediated cellular responses and investigating the roles of adenylyl cyclase and cAMP in various physiological and pathological conditions. wikipedia.orgresearchgate.netnih.govnih.govabcam.comstemcell.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34O7 B1673556 Forskolin CAS No. 66575-29-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCQJHSOBUTRHG-KGGHGJDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040484
Record name Forskolin
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Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

66575-29-9, 66428-89-5
Record name Forskolin
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Record name 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-
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Molecular and Cellular Pharmacology of Forskolin

Adenylyl Cyclase (AC) Activation and Cyclic AMP (cAMP) Signaling

Adenylyl cyclases are enzymes that catalyze the conversion of adenosine (B11128) triphosphate (ATP) to cyclic AMP (cAMP) and pyrophosphate sigmaaldrich.com. In mammals, there are ten known isoforms of AC, nine of which are membrane-bound (AC1-AC9) and one soluble (sAC or AC10) sigmaaldrich.compnas.org. Forskolin primarily targets the membrane-bound AC isoforms.

Direct Activation of Adenylyl Cyclase Isoforms by this compound

This compound is a potent and reversible stimulator of adenylyl cyclase abcam.comresearchgate.netpnas.orgmerckmillipore.com. Its mechanism of action involves a direct interaction with the catalytic subunit of the enzyme abcam.comresearchgate.netmerckmillipore.comgrantome.com.

This compound binds directly to the catalytic subunit of adenylyl cyclase abcam.comresearchgate.netmerckmillipore.comgrantome.com. This interaction is believed to occur within a cleft formed by the association of the C1 and C2 cytosolic domains of the enzyme sigmaaldrich.comnih.govpnas.org. Studies using this compound analogs, such as isothionyl derivatives, have suggested that the binding involves interaction with nucleophilic groups, potentially amino or thiol groups, at the binding site grantome.com. The C(1)-OH group of this compound is thought to form a hydrogen bond with the backbone oxygen of Val506 in the C1 catalytic subunit (based on isoform V numbering), which is important for promoting a conformational switch leading to catalysis nih.gov.

This compound is known to activate most mammalian membrane-bound adenylyl cyclase isoforms (AC1-AC8) researchgate.netmerckmillipore.comnih.gov. However, adenylyl cyclase isoform IX (AC9) has been identified as an exception, as it is not stimulated by this compound merckmillipore.comgoogle.com. While this compound is generally considered a non-selective activator of AC isoforms 1-8, studies with this compound analogs have shown differential potencies and effects across these isoforms, suggesting the feasibility of designing isoform-selective activators researchgate.netnih.gov. For example, diterpenes show varying potencies at AC1 and AC2 researchgate.netnih.gov.

Here is a table summarizing the reported activation of AC isoforms by this compound:

Adenylyl Cyclase IsoformActivation by this compoundSource References
AC1Activated researchgate.netmerckmillipore.comnih.gov
AC2Activated researchgate.netmerckmillipore.comnih.gov
AC3Activated merckmillipore.com
AC4Activated merckmillipore.com
AC5Activated researchgate.netmerckmillipore.comnih.gov
AC6Activated merckmillipore.comnih.gov
AC7Activated merckmillipore.com
AC8Activated merckmillipore.com
AC9Not stimulated merckmillipore.comgoogle.com
sAC (AC10)No effect reported pnas.org

The activation of adenylyl cyclase by this compound can be significantly influenced by the heterotrimeric G-protein Gsα pnas.orgnih.govresearchgate.netnih.gov. Gsα is known to stimulate AC activity upon activation by G protein-coupled receptors sigmaaldrich.com. Research indicates that Gsα can enhance the activity of AC in response to this compound, and the stimulation by Gsα and this compound is often synergistic pnas.orgpnas.orgnih.gov. This suggests a mechanism where both Gsα and this compound can facilitate the interaction between the C1 and C2 catalytic domains of AC, leading to increased enzyme activity pnas.org. Gs-promoted enhancement of AC activity occurs not only with exogenous agonists but also with endogenous regulators like ATP and prostaglandins (B1171923) nih.govresearchgate.netnih.gov.

Elevation of Intracellular Cyclic AMP Levels

A primary consequence of this compound's direct activation of adenylyl cyclase is a rapid and significant elevation of intracellular cyclic AMP (cAMP) levels in a wide variety of cell types abcam.comresearchgate.netontosight.aiwikipedia.orgmdpi.combiorxiv.orgpnas.orgnih.govresearchgate.netresearchgate.netnih.govstemcell.comnews-medical.netresearchgate.net. This increase in cAMP is a hallmark of this compound's action and is the basis for its extensive use in cellular physiology studies ontosight.aiwikipedia.org. The extent of cAMP elevation can be substantial, with reports of up to a 35-fold increase in rat cerebral cortical slices pnas.org. The increase in intracellular cAMP is readily reversible pnas.org. While this compound directly stimulates AC, the resulting cAMP levels can also be influenced by the activity of phosphodiesterases, enzymes that degrade cAMP researchgate.netnih.gov.

Data from studies demonstrating this compound-induced cAMP elevation:

Cell/Tissue TypeThis compound ConcentrationObserved Effect on Intracellular cAMPSource References
Rat cerebral cortical membranes5-10 µMActivation of adenylate cyclase pnas.orgmerckmillipore.com
Rat cerebral cortical slices25 µMRapid and readily reversible 35-fold elevation of cyclic AMP pnas.org
Rat fat cells10⁻³ MMaximal concentrations of cyclic AMP (6.7 x 10⁻⁷ M) researchgate.net
Rat fat cells (cell-free system)10⁻³ MMaximal concentrations of cyclic AMP (2.7 x 10⁻⁷ M) researchgate.net
Cultured skeletal muscle cells0.1–100 µM1.8–27.4 fold increase nih.gov
Human endometrial cells (ESCs)Not specifiedSignificant elevation (300 ± 4.8 pmol/µg), further enhanced by Ca²⁺ inhibitors plos.org
rCHO cells5 µMSignificant increase researchgate.netresearchgate.net
Human Th cells10 µMSignificant increase biorxiv.org

Downstream Signaling Pathways Activated by cAMP

The elevated intracellular cAMP resulting from this compound activation triggers a cascade of downstream signaling events that regulate a wide array of cellular processes ontosight.aiwikipedia.orgresearchgate.net. cAMP acts as a second messenger, primarily by activating protein kinase A (PKA) researchgate.netstemcell.comphysiology.org. PKA, in turn, phosphorylates various target proteins, altering their activity and influencing diverse cellular functions ontosight.airesearchgate.net.

Key downstream signaling pathways and processes influenced by cAMP elevation include:

Gene transcription: cAMP can modulate gene expression through the activation of transcription factors like the cAMP response element-binding protein (CREB) ontosight.ai.

Metabolism: cAMP signaling plays a role in metabolic regulation, including stimulating processes like lipolysis (fat breakdown) and gluconeogenesis (glucose production) ontosight.airesearchgate.net.

Cell proliferation and differentiation: cAMP-dependent pathways can influence cell growth, differentiation, and survival ontosight.aibiorxiv.org.

Ion channel regulation: cAMP can affect the activity of various ion channels, such as opening calcium ion channels, which can modulate processes like smooth muscle contractility researchgate.net.

Protein Phosphatase-2A (PP2A) activation: this compound has been reported to activate PP2A, an enzyme involved in dephosphorylation, which can have implications in various cellular processes, including antagonizing leukemogenesis mdpi.com.

Modulation of inflammatory factors: this compound-induced increases in cAMP have been shown to raise the expression of inflammatory factors stimulated by lipopolysaccharide (LPS) news-medical.net.

The specific downstream effects of cAMP elevation can vary depending on the cell type and tissue, reflecting the diverse roles of cAMP-mediated signaling in different biological contexts ontosight.ai.

Mechanisms Beyond Adenylyl Cyclase Activation

While its role as an adenylyl cyclase activator is predominant, this compound also exhibits effects that are independent of cAMP production selleckchem.comjneurosci.orgmusculoskeletalkey.comnih.govnih.gov. These mechanisms involve direct interactions with other cellular targets.

This compound directly modulates the activity of nicotinic acetylcholine (B1216132) receptors (nAChRs), and this effect has been shown to be independent of its ability to activate adenylyl cyclase and increase cAMP levels jneurosci.orgnih.govnih.govphysiology.orgsav.sk. Studies in various systems, including rat muscle and Torpedo electroplax, have demonstrated that this compound facilitates nAChR desensitization nih.govphysiology.org. This modulation does not correlate with this compound's ability to activate adenylyl cyclase or phosphorylate the receptor in some systems nih.gov. Furthermore, elevation of intracellular cAMP or addition of the catalytic subunit of PKA failed to alter desensitization in intact skeletal muscle, suggesting a cAMP-independent mechanism for this compound's effect on desensitization in this tissue nih.gov.

This compound acts as an allosteric modulator of muscle-type nAChRs nih.gov. Research using chimeric subunits has suggested that this compound interacts with specific regions of the receptor, such as the small extracellular loop between the M2 and M3 transmembrane domains of the gamma subunit nih.gov. This compound has also been shown to reduce acetylcholine-induced conductance in neurons, potentially by altering the channel gating mechanism and decreasing the rate constant for channel opening sav.sk. This effect on channel gating appears to be independent of cAMP sav.sk.

This compound inhibits the binding of Platelet-Activating Factor (PAF) to its receptors on platelets and other cells selleckchem.commusculoskeletalkey.comnih.govahajournals.orgcapes.gov.br. This inhibition is independent of this compound's effect on adenylyl cyclase and cAMP formation musculoskeletalkey.comnih.gov. Studies in rabbit platelets showed that while this compound significantly increased cAMP levels, the decrease in PAF binding was not mimicked by a cAMP analog nih.gov. Furthermore, dideoxythis compound, an analog that does not activate adenylyl cyclase, also reduced PAF binding musculoskeletalkey.comnih.gov.

The mechanism for this cAMP-independent inhibition of PAF binding is not fully elucidated but is speculated to involve a direct effect of this compound on the PAF receptor itself or interference with components of the post-receptor signaling pathway for PAF musculoskeletalkey.comnih.gov. Treatment of platelets with this compound before PAF exposure resulted in a 30-40% decrease in PAF binding, which was concomitant with a decrease in the physiological responses of platelets induced by PAF musculoskeletalkey.comnih.gov.

This compound has direct, cAMP-independent effects on a variety of membrane transport proteins and ion channels selleckchem.comjneurosci.orgmusculoskeletalkey.com. These effects are distinct from those mediated by cAMP and PKA.

Specific examples include:

Voltage-Gated K+ Channels: this compound directly blocks a distinct class of voltage-dependent K+ channels, such as the Kz channel in PC12 cells jneurosci.org. This block is cAMP-independent and appears to involve this compound interacting preferentially with the open state of the channel, reducing the mean open duration jneurosci.org. This mechanism is analogous to how local anesthetics interact with voltage-dependent Na+ channels jneurosci.org.

Glucose Transporters: this compound has been shown to inhibit glucose transport in various cell types, including erythrocytes, adipocytes, and platelets selleckchem.com. This effect is considered to be independent of cAMP production selleckchem.comjneurosci.orgmusculoskeletalkey.com.

Chloride Channels: While cAMP/PKA and cAMP/EPAC pathways modulate chloride secretion by affecting channels like CFTR and other Cl- channels rupress.orgnih.goveur.nljci.org, this compound may also have direct effects on ion transport. Studies in human colon carcinoma cells showed that this compound induced changes in electrical parameters consistent with an apical Cl- conductance increase eur.nl.

Sodium Channels: this compound can increase amiloride-sensitive Na+ transport in lung epithelial cells, which is mediated by the epithelial sodium channel (ENaC). This effect involves the translocation of ENaC subunits to the apical membrane and is sensitive to both protein-tyrosine kinase (PTK) and PKA inhibition, suggesting a complex interplay, but also potentially direct modulation or effects beyond simple PKA activation nih.gov.

Calcium Channels: While PKA can phosphorylate and affect L-type calcium channels frontiersin.orgplos.org, this compound's effects on these channels in osteoblasts also involve PKA-independent mechanisms, such as influencing the interaction between the channel's beta3 subunit and the actin-binding protein actinin 4 plos.org. This suggests a direct or indirect effect of this compound on channel function or localization independent of the classical PKA pathway plos.org. Furthermore, high concentrations of this compound have been reported to directly alter Na+ and K+ currents independently of cAMP concentration ahajournals.orgahajournals.org.

Data related to cAMP-independent effects on membrane proteins and ion channels:

TargetEffect of this compound (cAMP-independent)Reference
Nicotinic Acetylcholine ReceptorsModulates desensitization and gating; acts as allosteric modulator. nih.govnih.govphysiology.orgsav.sk nih.govnih.govphysiology.orgsav.sk
Platelet-Activating Factor (PAF) ReceptorInhibits PAF binding. selleckchem.commusculoskeletalkey.comnih.govahajournals.orgcapes.gov.br selleckchem.commusculoskeletalkey.comnih.govahajournals.orgcapes.gov.br
Voltage-Gated K+ ChannelsDirectly blocks, interacts with open state. jneurosci.org jneurosci.org
Glucose TransportersInhibits glucose transport. selleckchem.comjneurosci.org selleckchem.comjneurosci.org
L-Type Calcium ChannelsAffects interaction with actinin 4, independent of PKA phosphorylation. plos.org plos.org
Epithelial Sodium Channel (ENaC)Induces apical translocation and increases Na+ transport (involves PKA and PTK sensitivity). nih.gov nih.gov
Na+ and K+ currents (high concentrations)Can directly alter currents independently of cAMP. ahajournals.orgahajournals.org ahajournals.orgahajournals.org

Interaction with Calcium Flux

This compound has been shown to influence intracellular calcium concentrations ([Ca2+]i) in various cell types, indicating a complex interplay between the cAMP and calcium signaling pathways. While its primary mechanism involves AC activation, research suggests both direct and indirect effects of this compound on calcium handling.

Studies have demonstrated that this compound can lead to an increase in [Ca2+]i in diverse cellular contexts. For instance, in T84 cells, this compound caused a sustained elevation of [Ca2+]i. brainly.in This increase appeared to involve both the release of calcium from intracellular stores and the influx of calcium from the extracellular environment. brainly.in Further investigation in T84 cells suggested that this this compound-induced [Ca2+]i rise was mediated, at least in part, by a phospholipase C (PLC)-dependent pathway. brainly.in The rise in [Ca2+]i subsequently induced calcium entry across the cell membrane. brainly.in

In pancreatic beta cells, this compound has been observed to increase electrical activity that is underlain by Ca2+ inward currents. nih.gov This suggests that, in addition to potentially mobilizing intracellular calcium stores, this compound may also modulate the permeability of plasma membrane calcium channels in these cells. nih.gov The this compound-induced calcium rise in pituitary somatotropes was found to be dependent on the presence of extracellular calcium, indicating a reliance on calcium influx in this cell type. wikipedia.org

The effect of this compound on voltage-dependent calcium channels, particularly L-type calcium channels, has been explored. In osteoblasts, this compound was shown to regulate L-type calcium channel activities. researchgate.netmims.comnih.gov This regulation in osteoblasts might involve the cAMP/PKA pathway, but also appears to include PKA-independent mechanisms such as the interaction between the β3 subunit of the L-type calcium channel and the actin-binding protein actinin 4. researchgate.netmims.comnih.gov Data from these studies indicated that this compound increased the expression of the β3 subunit and its interaction with actinin 4, which was independent of PKA phosphorylation. mims.comnih.gov Knockdown of actinin 4 significantly decreased L-type calcium channel activities. researchgate.netmims.comnih.gov

However, the impact of this compound on calcium flux can be cell-type specific and concentration-dependent. In cardiac myocytes, lower concentrations of this compound (e.g., 0.1 µM) increased the frequency of cytosolic Ca2+ transients associated with contraction, while higher concentrations (e.g., 10 µM) completely suppressed these transients. americanelements.com This suggests a complex, possibly biphasic, effect on calcium handling in these cells depending on the concentration used.

Conversely, some studies have indicated contexts where this compound's primary effect on cAMP does not directly translate to increased calcium influx. In cerebellar synapses, this compound enhanced synaptic currents in a dose-dependent manner and increased the frequency of spontaneous miniature EPSCs, but fluorometric calcium measurements revealed that this compound did not affect presynaptic calcium influx or resting calcium levels. nih.gov This suggests that in certain neurons, the cAMP-mediated effects of forskkolin on neurotransmitter release may occur downstream of calcium entry or involve calcium-independent mechanisms.

The interaction between cAMP and calcium signaling is also reciprocal. Calcium itself can influence adenylyl cyclase activity. Studies have shown that increasing free calcium concentration can inhibit cardiac adenylyl cyclase, suggesting a feedback mechanism where elevated calcium levels can modulate the very enzyme activated by this compound. citeab.com This inhibition appeared to be calmodulin-independent and potentially involved direct interaction with the catalytic subunit of AC at distinct sites. citeab.com

The use of pharmacological inhibitors has helped to dissect the pathways involved in this compound's effects on calcium. For example, the PLC inhibitor U73122 was shown to block the this compound-induced [Ca2+]i rise in T84 cells. brainly.in Voltage-gated calcium channel blockers like nifedipine (B1678770) and verapamil (B1683045) were found to block the increase in intracellular calcium concentration induced by this compound in cultured keratinocytes. wikipedia.org In pancreatic beta cells, the electrical activity increased by this compound was completely blocked when Ca2+ influx was prevented by cobalt. nih.gov These findings highlight the involvement of specific calcium channels and signaling components in mediating this compound's effects on calcium flux in different cell types.

The following table summarizes some detailed research findings on the interaction of this compound with calcium flux in various cell types:

Cell TypeThis compound ConcentrationObserved Effect on Ca2+ FluxProposed Mechanism(s) InvolvedKey Inhibitors Used and Their EffectsSource
T84 cellsNot specifiedSustained elevation of [Ca2+]i (Δ[Ca2+]i = 42 ± 10 nM) brainly.inIntracellular release and extracellular entry; PLC-mediated brainly.inU73122 (PLC inhibitor) blocked the [Ca2+]i rise. brainly.in brainly.in
Pancreatic Beta cells5 µMIncreased electrical activity underlain by Ca2+ inward currents; increased frequency of slow waves. nih.govModulation of plasma membrane Ca2+ channels. nih.govCobalt (Ca2+ influx blocker) completely blocked effects. nih.gov nih.gov
Pituitary Somatotropes5 µMIncreased [Ca2+]i. wikipedia.orgIncreased influx of calcium into the cytosol. wikipedia.orgAbolished in the absence of extracellular calcium. wikipedia.org wikipedia.org
Cultured Keratinocytes100 µMIncreased intracellular calcium concentration. wikipedia.orgActivation of voltage-gated calcium channels, inducing calcium influx. wikipedia.orgNifedipine and Verapamil (voltage-gated calcium channel blockers) blocked the increase. wikipedia.org wikipedia.org
Osteoblasts (Ros 17/2.8 cells)20 µMIncreased L-type calcium channel activity (ICa). researchgate.netmims.comnih.govcAMP/PKA pathway and PKA-independent interaction of L-type channel β3 subunit with actinin 4. researchgate.netmims.comnih.govH89 (PKA inhibitor) did not cause interaction changes induced by this compound. researchgate.netnih.gov Actinin 4 knockdown decreased channel activities. researchgate.netmims.comnih.gov researchgate.netmims.comnih.gov
Cardiac Myocytes0.1 µMDoubled the occurrence of cytosolic Ca2+ transients. americanelements.comcAMP-dependent, Ca2+ influx-related event. americanelements.comBlocked by ryanodine, tetrodotoxin, nifedipine, or butanedione monoxime. americanelements.com americanelements.com
Cardiac Myocytes10 µMCompletely suppressed Ca2+ transients. americanelements.comNot fully elucidated; distinct from low-concentration effect. americanelements.com- americanelements.com
Cerebellar SynapsesNot specifiedNo effect on presynaptic calcium influx or resting calcium levels. nih.govcAMP-mediated effects likely downstream of calcium entry or calcium-independent. nih.gov- nih.gov

These findings underscore that while this compound is a potent AC activator, its influence on cellular calcium dynamics is multifaceted and can involve various mechanisms, including modulation of calcium channels, release from intracellular stores, and interactions with other signaling pathways like the PLC cascade, with effects varying based on cell type and concentration.

Biosynthesis and Derivatives of Forskolin

Biosynthetic Pathway from Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis of forskolin, like other diterpenoids, originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). wikipedia.orgjmb.or.kr In plants, GGPP is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway, which occurs in plastids. jmb.or.krjmb.or.kr GGPP is formed by the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS). jmb.or.krjmb.or.kr

The first dedicated intermediate in the this compound biosynthetic pathway is proposed to be (13R)-manoyl oxide (13R-MO). europa.euasm.org This cyclization step from GGPP to 13R-MO is catalyzed by diterpene synthases. jmb.or.krasm.org Following the formation of 13R-MO, a series of enzymatic modifications, including oxygenations and acetylation, are required to yield the final this compound molecule. elifesciences.orgeuropa.eupreprints.org

Enzymatic Steps in this compound Synthesis (e.g., diterpene synthases)

The conversion of GGPP to 13R-MO involves diterpene synthases (diTPSs). jmb.or.krasm.org In C. forskohlii, two diterpene synthases, CfTPS2 and CfTPS3, have been identified as catalyzing the formation of (13R)-manoyl oxide from GGPP. europa.euasm.org CfTPS2 is classified as a Class II diterpene synthase, which converts GGPP to 8α-hydroxy-CPP, and CfTPS3, a Class I diterpene synthase, then cyclizes this intermediate into 13R-MO. jmb.or.kr

Following the formation of 13R-MO, a cascade of six regio- and stereospecific monooxygenations and a single regiospecific acetylation are necessary to produce this compound. elifesciences.org Enzymes belonging to the cytochrome P450 (CYP) superfamily, specifically the CYP76AH subfamily, are involved in the oxygenation steps. europa.eujmb.or.kr For instance, CfCYP76AH15, CfCYP76AH8, and CfCYP76AH17 can catalyze the formation of 11-oxo-13R-manoyl oxide from 13R-MO. jmb.or.kr Further oxygenations lead to intermediates such as 9-deoxy-7-deacetylthis compound and 7-deacetylthis compound, catalyzed by other CYPs like CfCYP76AH11 and CfCYP76AH16. jmb.or.kr The final step involves the acetylation of deacetylthis compound (B144235) to form this compound, a reaction catalyzed by acetyltransferases from the BAHD family, such as CfACT1-8. europa.eujmb.or.krpreprints.org

Heterologous Biosynthesis Approaches for this compound Production

Due to the low yield of this compound from natural plant extraction and the complexities of chemical synthesis, heterologous biosynthesis in microbial hosts has been explored as a sustainable alternative production strategy. elifesciences.orgeuropa.euresearchgate.netasm.org This approach involves reconstructing the this compound biosynthetic pathway in suitable microorganisms. europa.euresearchgate.net

Initial efforts in heterologous biosynthesis focused on producing the this compound precursor, 13R-manoyl oxide, by expressing CfTPS2 and CfTPS3 in hosts like Saccharomyces cerevisiae, E. coli, and Synechocystis sp. elifesciences.org More recent work has aimed to reconstitute the entire pathway. For example, expressing all six biosynthetic genes from Plectranthus barbatus (two terpene synthases, three cytochrome P450s, and a single acetyltransferase) in the cyanobacterium Synechocystis sp. PCC 6803 has demonstrated heterologous production of this compound. preprints.orgpreprints.org While initial titers may be low, these studies represent significant steps towards establishing microbial cell factories for this compound production. researchgate.netasm.orgpreprints.org

Semi-Synthetic and Synthetic Derivatives of this compound

Modifications to the this compound structure have been pursued to develop derivatives with potentially improved properties, such as increased potency, water solubility, or selectivity for specific adenylyl cyclase isoforms. wikipedia.orgnih.govmuni.cz Both semi-synthetic (starting from this compound or its intermediates) and total synthetic approaches have been employed to generate a variety of this compound analogs. nih.govmuni.cz

Some semi-synthetic derivatives involve alterations at specific positions of the this compound molecule, including the 1-, 6-, 7-, 9-, 11-, and 14/15-positions. nih.gov While many derivatives have been synthesized and evaluated, this compound itself has shown unique hypotensive and positive inotropic activities compared to some of its naturally occurring analogues and semi-synthetic derivatives tested in certain models. nih.gov

Colforsin daropate is a semi-synthetic derivative of this compound. nih.govwikipedia.org Chemically, it is a carboxylic ester formed by the condensation of this compound with N,N-dimethyl-β-alanine. nih.govwikipedia.org Its water-soluble hydrochloride salt is known as NKH477. wikipedia.org Colforsin daropate functions as an adenylyl cyclase activator. nih.gov

Here is a data table summarizing key information about Colforsin Daropate:

PropertyValueSource
Molecular FormulaC₂₇H₄₃NO₈ nih.govdrugcentral.org
Molar Mass509.64 g/mol nih.govwikipedia.orgdrugcentral.org
PubChem CID444029 nih.govwikipedia.orgvrachi.name
CAS Number113462-26-3 nih.govwikipedia.org
Chemical TypeCarboxylic ester, organic heterotricyclic compound, cyclic ketone, diol, tertiary amino compound nih.gov

NKH477 is the hydrochloride salt of colforsin daropate, making it a water-soluble analog of this compound. ontosight.aiwikipedia.orgtocris.comsignagen.com It is a potent activator of adenylyl cyclase and has shown some selectivity for cardiac (type V) adenylyl cyclase. tocris.comsignagen.com NKH477 has been studied for its cardiovascular properties. tocris.comsignagen.comglpbio.com

Here is a data table summarizing key information about NKH477:

PropertyValueSource
Molecular FormulaC₂₇H₄₃NO₈•HCl tocris.comsignagen.comcaymanchem.com
Molar Mass546.1 g/mol tocris.comsignagen.comcaymanchem.com
PubChem CID444028 wikipedia.orgvrachi.nametocris.comhellobio.com
CAS Number138605-00-2 wikipedia.orgtocris.comsignagen.comcaymanchem.com
SolubilitySoluble in water (up to 40 mM), DMSO (up to 100 mM), Ethanol (up to 15 mM) tocris.comsignagen.comcaymanchem.com

FSK88 is listed as one of the derivatives of this compound. wikipedia.org Information specifically detailing the chemical structure and properties of FSK88 is less readily available compared to Colforsin Daropate and NKH477 in the provided search results. However, it is mentioned as a this compound derivative that may be more potent than this compound at raising cAMP. wikipedia.org

1,9-Dideoxy-forskolin

1,9-Dideoxy-forskolin is a naturally occurring labdane (B1241275) diterpenoid found in the roots of Coleus forskohlii, alongside this compound and other related compounds. acs.orgebi.ac.uk Structurally, it is a derivative of this compound, distinguished by the absence of hydroxyl groups at the C-1 and C-9 positions. ontosight.ai

Synthesis

Chemical Properties

1,9-Dideoxy-forskolin is typically obtained as a solid, ranging in color from white to off-white. scientificlabs.co.uksigmaaldrich.com It possesses the molecular formula C₂₂H₃₄O₅ and a molecular weight of 378.50 g/mol . ontosight.aisigmaaldrich.comrndsystems.combiomol.com Purity levels are often reported at >=97%. scientificlabs.co.uksigmaaldrich.com Its solubility characteristics vary depending on the solvent. It exhibits good solubility in chloroform (B151607) and methanol, moderate solubility in DMSO and ethanol, and is insoluble in dilute aqueous acid and base. scientificlabs.co.uksigmaaldrich.comrndsystems.combiomol.comapexbt.com An optical activity of [α]²⁶/D +93.6° (c = 6.12 in chloroform) has been reported. scientificlabs.co.ukchemicalbook.com

The user wants an interactive data table based on the chemical properties mentioned. I will create a markdown table and specify it should be interactive.
PropertyValueSource(s)
Chemical FormulaC₂₂H₃₄O₅ ontosight.aisigmaaldrich.comrndsystems.combiomol.com
Molecular Weight378.50 g/mol ontosight.aisigmaaldrich.comrndsystems.combiomol.com
CAS Number64657-18-7 sigmaaldrich.comrndsystems.combiomol.comguidetoimmunopharmacology.org
PubChem CID107948 guidetoimmunopharmacology.orgguidetopharmacology.orgnih.govnih.gov
Physical FormSolid (White to off-white) scientificlabs.co.uksigmaaldrich.com
Purity>=97% scientificlabs.co.uksigmaaldrich.com
Solubility (Chloroform)50 mg/mL scientificlabs.co.uksigmaaldrich.com
Solubility (Methanol)28 mg/mL scientificlabs.co.uksigmaaldrich.com
Solubility (DMSO)30 mg/mL or 5 mM rndsystems.combiomol.com
Solubility (Ethanol)6.6 mg/mL scientificlabs.co.uksigmaaldrich.com
Solubility (Aqueous Acid/Base)Insoluble scientificlabs.co.uksigmaaldrich.com
Optical Activity[α]²⁶/D +93.6° (c = 6.12 in chloroform) scientificlabs.co.ukchemicalbook.com

Biological Activities and Research Findings

A key characteristic distinguishing 1,9-Dideoxy-forskolin from this compound is its lack of significant activity as an activator of adenylyl cyclase. scientificlabs.co.uksigmaaldrich.comrndsystems.combiomol.comchemicalbook.comncats.io While this compound is a potent activator of this enzyme, 1,9-Dideoxy-forskolin does not stimulate adenylyl cyclase even at relatively high concentrations. researchgate.netscientificlabs.co.uksigmaaldrich.comrndsystems.comchemicalbook.comncats.io This property makes it a useful negative control in research investigating the effects of adenylate cyclase activation. scientificlabs.co.uksigmaaldrich.com

Despite its inactivity on adenylyl cyclase, 1,9-Dideoxy-forskolin exhibits other notable biological activities. It has been identified as an inhibitor of glucose transporter proteins. acs.orgresearchgate.netfigshare.comncats.io Studies have shown this inhibitory effect on glucose transport in rat adipocytes at micromolar concentrations, suggesting potential relevance in conditions involving abnormal glucose uptake. acs.org

Research indicates that 1,9-Dideoxy-forskolin can influence cellular processes through mechanisms independent of cyclic AMP signaling. These activities include the alteration of K+ channel activity and the reversal of doxorubicin (B1662922) resistance in multidrug-resistant sarcoma cells. rndsystems.comncats.io It has also demonstrated protective effects against TNF-α-mediated cytotoxicity and can cause desensitization at GABAA receptors. ncats.io Furthermore, it has shown an inhibitory effect on vascular smooth muscle contraction, potentially acting via a mechanism similar to Ca2+ channel blockers, which differs from the action of this compound. ncats.io In insect models, 1,9-Dideoxy-forskolin has been found to inhibit cytochrome P-450 dependent steroid hydroxylase activity. nih.gov Studies on cochlear potentials in guinea pigs showed no effect from 1,9-Dideoxy-forskolin, in contrast to this compound, reinforcing its lack of adenylyl cyclase stimulation in this context. nih.gov

While extracts of Coleus forskohlii containing 1,9-Dideoxy-forskolin have been evaluated for anti-HIV activity, 1,9-Dideoxy-forskolin itself was found to be less active against HIV-1 NL4-3 compared to 1-deoxythis compound and this compound. ebi.ac.uk

Pharmacological and Physiological Effects in Organ Systems

Cardiovascular System

Forskolin exerts several significant effects on the cardiovascular system, primarily through its influence on vascular smooth muscle, the heart muscle (myocardium), and platelets.

This compound has demonstrated potent vasodilatory effects, contributing to the relaxation of blood vessels and the potential regulation of blood pressure. nbinno.comhealthline.comtoneop.com The primary mechanism underlying this effect is the this compound-induced increase in intracellular cAMP in vascular smooth muscle cells. nbinno.comcaringsunshine.comnbinno.comcaringsunshine.com This elevation in cAMP leads to the relaxation of these muscle cells, resulting in the widening of blood vessels (vasodilation). nbinno.comhealthline.comtoneop.comcaringsunshine.com

This vasorelaxation may help to reduce peripheral resistance, thereby potentially lowering blood pressure. nbinno.comtoneop.comcaringsunshine.com Studies have shown that this compound can induce a dose-dependent vaso-relaxing effect. nih.gov In preclinical studies, this compound has been observed to relax blood vessels, which supports its potential role in promoting healthy blood flow and blood pressure. lifeextension.comahajournals.org While early clinical studies in the 1980s and 1990s suggested a modest blood pressure-lowering effect in humans, more comprehensive clinical trials are needed to fully establish its efficacy. caringsunshine.com

Table 1: Research Findings on this compound's Vasorelaxant and Blood Pressure Effects
Study TypeModel/SubjectKey FindingsReference
In vivoSheepDose-dependent vasorelaxing effect when infused intra-arterially. nih.gov
PreclinicalAnimal modelsDemonstrated vasodilatory and hypotensive effects. caringsunshine.comnih.gov
Review of early clinical studiesHumansSuggested a modest blood pressure-lowering effect, though studies were limited. caringsunshine.com
In vitroRat tail arteryRelaxed phenylephrine-stimulated arteries by decreasing intracellular Ca2+ sensitivity and causing repolarization. ahajournals.org

This compound exhibits a positive inotropic effect, meaning it increases the force of contraction of the heart muscle. toneop.comnih.gov This effect is also mediated by the elevation of cAMP levels within the myocardial cells. healthline.com The increased cAMP enhances the contractility of the heart. nbinno.comnbinno.com

Research has shown that this compound is a potent activator of human myocardial adenylate cyclase, with effects significantly greater than those of isoproterenol (B85558). nih.govnih.gov Notably, this compound retains its full activity in membrane preparations from failing hearts. nih.govnih.gov In studies on patients with idiopathic congestive cardiomyopathy, intravenous administration of this compound was associated with improved heart function. webmd.com These findings suggest that this compound may have therapeutic potential in conditions such as congestive heart failure. nih.govnih.govnih.gov

Table 2: Research Findings on this compound's Positive Inotropic Effects
Study TypeModel/SubjectKey FindingsReference
In vitro/In vivoHuman myocardial preparations, open-chest dogsPotent positive inotrope, reduced preload and afterload. nih.govnih.gov
Small clinical studyPatients with idiopathic congestive cardiomyopathyIntravenous this compound improved heart function. webmd.com
Animal modelsNot specifiedObserved a positive inotropic effect. nih.gov

This compound has been shown to inhibit platelet aggregation, the process by which platelets clump together to form a blood clot. nih.gov This antiplatelet effect is attributed to the increase in intraplatelet cAMP levels. nih.gov

Studies have demonstrated that this compound can reduce whole blood platelet aggregation in a dose-dependent manner. nih.gov It has been observed to inhibit platelet activation by collagen. nih.gov This effect is partly achieved by inhibiting the feedback action of thromboxane (B8750289) A2 (TxA2), a potent platelet aggregator. nih.gov The ability of this compound to reduce platelet aggregation suggests its potential in conditions where there is a risk of unwanted blood clot formation.

Table 3: Research Findings on this compound's Antiplatelet Aggregation Effects
Study TypeModel/SubjectKey FindingsReference
In vivoSheepReduced whole blood platelet aggregation and ATP release in a dose-dependent fashion. nih.gov
In vitroWashed human plateletsInhibited platelet aggregation by collagen, in part through inhibition of TxA2 feedback. nih.gov

The vasodilatory properties of this compound contribute to the improvement of blood circulation. healthline.comtoneop.com By relaxing the smooth muscles in the walls of blood vessels, this compound widens these vessels, which can lead to enhanced blood flow. nbinno.comhealthline.comtoneop.comcaringsunshine.com This effect may be beneficial in conditions associated with poor circulation. caringsunshine.com The historical use of Coleus forskohlii in traditional Ayurvedic medicine for cardiovascular conditions like poor circulation is supported by these modern scientific findings. caringsunshine.com

Respiratory System

This compound's ability to increase cAMP levels also has significant implications for the respiratory system, particularly in the management of airway constriction.

This compound acts as a bronchodilator, helping to widen the airways in the lungs. toneop.com This effect is achieved by relaxing the smooth muscles surrounding the bronchial tubes, which makes breathing easier. nbinno.comwebmd.com This mechanism is similar to that of some conventional asthma medications that also work by increasing cAMP levels. webmd.com

Studies in sensitized guinea pigs have shown that this compound can prevent bronchospasm induced by inhaled antigens in a dose-related manner. nih.gov It was found to be more potent than aminophylline (B1665990) in this regard. nih.gov Furthermore, a water-soluble derivative of this compound, colforsin daropate, has been shown to decrease lung resistance and increase lung compliance after tracheal intubation in human patients. nih.gov In vitro studies have also demonstrated that this compound can reverse the development of tachyphylaxis (reduced effectiveness) to the bronchodilator effects of salbutamol, a common asthma medication. oup.com These findings highlight the potential of this compound in the management of conditions characterized by bronchoconstriction, such as asthma. toneop.comnih.gov

Table 4: Research Findings on this compound's Bronchodilatory Effects
Study TypeModel/SubjectKey FindingsReference
In vivoSensitized guinea pigsPrevented antigen-induced bronchospasm in a dose-related fashion. More potent than aminophylline. nih.gov
Clinical studyAdult patients undergoing tracheal intubationProphylactic treatment with a this compound derivative (colforsin daropate) lowered airway resistance and increased lung compliance. nih.gov
In vitroIsolated guinea-pig tracheaReversed the development of tachyphylaxis to salbutamol-induced relaxation. oup.com
In vitroGuinea pig lungInhibited contractions of lung parenchyma provoked by histamine (B1213489), LTC4, or antigen. nih.gov

Modulation of Mast Cell and Basophil Degranulation

This compound has been shown to modulate the degranulation of mast cells and basophils, key events in immediate hypersensitivity reactions. Research indicates that this compound, at concentrations ranging from 10⁻⁷ to 3 x 10⁻⁵ M, produces a concentration-dependent inhibition of the IgE-mediated release of histamine and peptide leukotriene C4 (LTC4) from human basophils and lung mast cells nih.gov. A significant linear correlation exists between the inhibition of histamine and LTC4 release from both cell types nih.gov. Interestingly, this compound demonstrates a more pronounced inhibitory effect on the release of LTC4 compared to histamine in both cell systems nih.gov.

This inhibitory action is closely linked to this compound's ability to elevate intracellular cyclic AMP (cAMP) levels. The dose-response curve for the inhibition of mediator release parallels the this compound-induced increase in cAMP in human leukocyte and mast cell preparations nih.govnih.gov. Further supporting the role of cAMP, studies have found that this compound inhibits the initial stage of antigen-induced histamine release but does not affect the release triggered by the Ca2+ ionophore A23187 nih.gov. The inhibitory effect of this compound on mediator release and cAMP accumulation is not blocked by the beta-receptor antagonist, propranolol, indicating a direct activation of adenylate cyclase nih.gov. These findings suggest that this compound's modulation of mast cell and basophil degranulation occurs through the activation of adenylate cyclase nih.govnih.gov.

Ocular System

Regulation of Intraocular Pressure (IOP) in Glaucoma Models

This compound has demonstrated a significant capacity to lower intraocular pressure (IOP) in various models, including those involving rabbits, monkeys, and humans, making it a subject of interest in glaucoma research arvojournals.orgarvojournals.orgnew-glaucoma-treatments.com. The primary mechanism for this IOP reduction is attributed to its ability to activate adenylate cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP) nih.govresearchgate.net. This elevation of cAMP is thought to either reduce the rate of aqueous humor formation or enhance its outflow researchgate.net.

Topical application of this compound has been shown to effectively lower IOP. In human volunteers, two instillations of a 1% this compound solution resulted in a maximum IOP decrease of 2.4 +/- 1.3 mmHg after one hour nih.gov. Similarly, studies on rabbits demonstrated that 0.5%, 1%, and 2% this compound solutions significantly lowered normal IOP and prevented ocular hypertension induced by water loading researchgate.net. The IOP-lowering effect of topical this compound can be observed within half an hour, peaks in 2-3 hours, and can last for up to 10 hours without affecting pupillary diameter researchgate.net. Oral administration of this compound, in combination with rutin, has also been shown to contribute to a further reduction of IOP in primary open angle glaucoma (POAG) patients who were not fully responsive to multi-drug therapies aoa.org.

The following table summarizes the effects of this compound on intraocular pressure in different models:

ModelThis compound Concentration/AdministrationObserved Effect on IOPReference
Human Volunteers1% topical solution (two instillations)Maximum fall of 2.4 +/- 1.3 mmHg after 1 hour nih.gov
Rabbits0.5%, 1%, and 2% topical solutionsSignificant dose-dependent reduction in normal and induced high IOP researchgate.net
Monkeys (Cynomolgus)1% topical suspensionSignificant reduction in IOP nih.govarvojournals.org
POAG Patients (Human)Oral administration with rutinFurther significant IOP decrease in patients on multi-drug therapy aoa.org

Effects on Aqueous Humor Dynamics

This compound's regulation of intraocular pressure is primarily achieved through its influence on aqueous humor dynamics. The core effect of this compound is a reduction in the inflow of aqueous humor arvojournals.orgarvojournals.orgnew-glaucoma-treatments.com. Studies in human eyes have shown that two instillations of a 1% this compound solution led to a reduction in the aqueous flow rate to 87 +/- 7% of the control nih.gov. In cynomolgus monkeys, a 1% this compound suspension was associated with a significant decrease in aqueous humor flow, as measured by fluorophotometry nih.govarvojournals.org. Specifically, a 35% reduction in aqueous humor flow was observed when compared to control eyes arvojournals.org.

This reduction in aqueous humor production is a direct consequence of the activation of adenylate cyclase in the ciliary epithelium, the tissue responsible for aqueous humor secretion arvojournals.org. In vitro studies have confirmed that this compound activates adenylate cyclase in homogenates of human and rabbit ciliary epithelial processes arvojournals.orgarvojournals.org. This action leads to an increase in cAMP, which in turn modulates the physiological processes of fluid transport, resulting in decreased secretion. Notably, this compound does not appear to significantly alter tonographic outflow facility nih.govarvojournals.org.

Neuroprotective Effects in Retinal Diseases

Beyond its effects on intraocular pressure, this compound exhibits neuroprotective properties that are relevant to retinal diseases like glaucoma. Glaucoma is characterized by the progressive death of retinal ganglion cells (RGCs), and this compound has shown potential in mitigating this neurodegenerative process researchgate.net. In experimental models of ocular hypertension in rats, oral administration of this compound resulted in a decreased production of inducible nitric oxide synthase (iNOS), which in turn led to a reduction in the expression of caspase 3 and a decrease in TUNEL-positive (apoptotic) cells in the retina researchgate.net.

In vitro studies using the RGC-5 cell line have demonstrated that this compound can protect against hypoxia-induced apoptotic cell death arvojournals.org. This compound (50µM) was associated with greater cell viability in the presence of hypoxia-inducing agents like cobalt chloride arvojournals.org. The neuroprotective actions of this compound are thought to be mediated by the activation of paracrine signaling, leading to the induction of brain-derived neurotrophic factor (BDNF) expression by astrocytes and vascular endothelial cells researchgate.net. Dietary supplementation with this compound, in combination with other compounds like homotaurine and B vitamins, has been shown to protect RGCs from degeneration in rodent models of optic nerve injury and glaucoma by decreasing inflammation and apoptotic markers nih.gov.

Endocrine System

Thyroid Hormone Production and Release Modulation

This compound has a direct stimulatory effect on the thyroid gland, influencing the production and release of thyroid hormones. By activating adenylate cyclase in thyroid tissue, this compound increases intracellular cAMP levels, thereby mimicking the action of thyroid-stimulating hormone (TSH) nih.govhealthunlocked.com. This stimulation promotes several steps in thyroid hormone synthesis, including iodide uptake, the organification of iodine, and the production of thyroglobulin yourhormones.com.

Impact on Steroidogenesis and Hormone Concentrations

This compound is recognized for its capacity to stimulate steroidogenesis by activating adenylyl cyclase, which elevates intracellular cyclic AMP (cAMP) levels. mdpi.comnih.gov This mechanism has been observed to influence the production of various steroid hormones. In in vitro studies using the H295R human adrenocortical cell line, this compound exposure leads to a dose-dependent increase in the production of several steroid hormones, including 17β-estradiol and testosterone (B1683101). nih.govmdpi.com Research has demonstrated that this compound can up-regulate the transcriptional levels of aromatase, a key enzyme in estrogen synthesis. mdpi.commdpi.com

Further investigations suggest that this compound's influence extends to multiple genes involved in the steroidogenesis pathway, such as HSD3B2 and CYP11B2. mdpi.com In studies on rat adrenal zona glomerulosa cells, this compound was shown to stimulate the biosynthesis of adrenal cortex hormones, including aldosterone (B195564) and corticosterone. nih.gov The stimulatory effect of this compound on steroidogenesis is foundational to its use as a positive control in assays designed to screen for endocrine-disrupting chemicals. nih.gov In placental cells, this compound has been shown to increase aromatase activity and mRNA levels, resulting in a significant, dose-dependent rise in estradiol (B170435) secretion. mdpi.com

Cell Line/ModelHormone/Gene AffectedObserved EffectReference
H295R Human Adrenocortical Cells17β-Estradiol, TestosteroneIncreased production nih.govmdpi.com
JEG-3 Placental CellsEstradiol, Aromatase (mRNA and activity)Increased secretion and activity mdpi.com
Rat Adrenal Zona Glomerulosa CellsAldosterone, CorticosteroneStimulated biosynthesis nih.gov
Medaka (Oryzias latipes)17β-EstradiolRemarkably up-regulated mdpi.com

Pancreatic Hormone Secretion (Insulin, Glucagon (B607659), Somatostatin)

This compound acts as a potent, reversible stimulus for the secretion of key pancreatic hormones by directly activating adenylate cyclase and increasing cAMP production in islet cells. nih.gov In studies using isolated, perfused dog pancreas, this compound stimulated the secretion of insulin (B600854), glucagon, and somatostatin (B550006) in a dose-related manner at concentrations from 0.075 to 1.0 µM. nih.gov The effect of this compound on hormone release is dependent on the prevailing glucose levels; higher insulin (B cell) and somatostatin (D cell) responses and lower glucagon (A cell) responses are observed at high glucose concentrations. nih.gov This hormonal secretion is also dependent on the presence of extracellular calcium. nih.gov The mechanism of action does not appear to be mediated by sympathetic or parasympathetic nerve endings within the pancreas. nih.gov

Research indicates that both somatostatin and insulin are crucial paracrine mediators that inhibit glucagon secretion as glucose levels rise, and they function by lowering cAMP/PKA signaling. nih.govphysiology.org this compound, by elevating cAMP, can overcome this inhibition. nih.gov It has also been noted that chronic administration of this compound may enhance insulin transcription, contributing to its effects on glucose levels. nih.gov

HormoneEffect of this compoundModulating FactorsReference
InsulinStimulates secretionDose-dependent; enhanced by high glucose nih.gov
GlucagonStimulates secretionDose-dependent; lower response at high glucose nih.gov
SomatostatinStimulates secretionDose-dependent; enhanced by high glucose nih.gov

Insulin Sensitivity

Studies suggest that this compound may play a role in improving insulin sensitivity and regulating blood sugar levels, which could be beneficial in the context of metabolic syndrome and type 2 diabetes. researchgate.net In a randomized controlled trial involving overweight and obese subjects on a hypocaloric diet, supplementation with Coleus forskohlii extract led to favorable improvements in insulin concentration and insulin resistance compared to a placebo group. nih.gov Chronic oral administration of this compound for 8 weeks has been shown to decrease fasting blood glucose levels in both healthy and experimentally diabetic rats. nih.gov This effect may be linked to this compound's ability to stimulate insulin release and potentially increase the expression of the insulin gene through the elevation of intracellular cAMP. nih.gov However, in healthy rats, this compound did not alter insulin sensitivity, a response potentially attributable to an inhibitory effect on glucose transporters like GLUT4. nih.gov

Nervous System

Neuroprotective Properties

This compound has demonstrated significant neuroprotective potential in various experimental models of neurological damage and disease. nih.govresearchgate.net Its mechanism often involves the activation of the adenylyl cyclase/cAMP/CREB signaling pathway, which is implicated in neuronal survival and function. nih.govresearchgate.net In a rat model of intracerebral hemorrhage, this compound treatment improved motor performance and cognitive behavior, attenuated inflammatory and oxidative damage, and improved mitochondrial enzyme activity. isfcppharmaspire.com Similarly, in a mouse model of cerebral amyloidosis relevant to Alzheimer's disease, oral administration of this compound restored cognitive abilities related to nest construction and sociability. nih.gov This was accompanied by a reduction in amyloid-β plaque deposition in the cortex and hippocampus and a decrease in inflammatory markers, suggesting it regulates the inflammatory response mediated by microglia and astrocytes. nih.gov

This compound has also been shown to support retinal ganglion cell (RGC) survival in models of ocular hypertension and excitotoxic damage, independent of its intraocular pressure-lowering effects. mdpi.com This protection is associated with the upregulation of the pro-survival PI3K/Akt pathway and a reduction in the activity of calpain, a calcium-dependent protease involved in cell death. mdpi.com

Modulation of Neuronal Excitability

This compound modulates neuronal excitability primarily through its activation of adenylyl cyclase and subsequent increase in intracellular cAMP. researchgate.net This elevation of cAMP can influence the function of various ion channels and signaling pathways. researchgate.netnih.gov In whole-cell current-clamp recordings of superior cervical ganglion (SCG) neurons, this compound was found to reduce neuronal excitability by decreasing the number of action potentials generated by depolarizing current injections. researchgate.net However, the effects can be complex and context-dependent. For instance, in dorsal root ganglion (DRG) neurons, this compound can induce long-term hyperexcitability. researchgate.net The modulation of neuronal excitability is a critical process for synaptic integration and information encoding in the nervous system. cancer.govfrontiersin.org this compound's ability to alter cAMP levels means it can influence these fundamental processes, although it may also have off-target effects on ion channels independent of cAMP signaling. researchgate.netnih.gov

Potentiation of Neuronal Differentiation in Stem Cells

This compound is a widely used small molecule compound that promotes and potentiates the differentiation of various stem cell types into neurons. nih.govstemcell.comresearchgate.net It has been successfully used to induce the conversion of human somatic cells, such as fibroblasts, directly into functional induced neurons (FiNs). nih.gov This process is highly efficient, with a large population of neuron-like cells appearing as early as 24-36 hours post-induction, yielding multiple neuronal subtypes including cholinergic, glutamatergic, GABAergic, and dopaminergic neurons. nih.govresearchgate.net The mechanism involves the regulation of the cAMP-CREB1-JNK signaling pathway. nih.gov

This compound is also effective in promoting the neural differentiation of mesenchymal stem cells (MSCs) derived from sources like adipose tissue, bone marrow, and dental pulp. researchgate.netresearchgate.netbiomedpharmajournal.org When used in combination with other factors such as Fibroblast Growth Factor 2 (FGF2) and Nerve Growth Factor (NGF), this compound facilitates rapid differentiation into neuron-like cells that express key neuronal markers like MAP2 and β-tubulin III. researchgate.netbiomedpharmajournal.org The underlying mechanism in MSCs involves the downregulation of the master transcriptional regulator, neuron restrictive silencer factor (NRSF), which subsequently allows for the expression of neural-specific genes. researchgate.net

Influence on Neurotransmitter Systems

This compound exerts a notable influence on various neurotransmitter systems primarily through its direct activation of adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP) levels. nih.gov This elevation of cAMP modulates a range of cellular functions, including the regulation of neurotransmitter release and synaptic transmission. nih.gov

In the dorsal striatum, this compound has been shown to enhance glutamatergic synaptic transmission. nih.gov Research indicates that it produces a dose-dependent increase in corticostriatal excitatory postsynaptic currents (EPSCs). kjpp.net This enhancement appears to be biphasic, involving different mechanisms. The initial, acute effect is mediated by the activation of N-methyl-D-aspartate (NMDA) receptors, while the sustained enhancement, observed even after washout of this compound, is dependent on the activity of protein kinase A (PKA). nih.govkjpp.net Studies have demonstrated that blocking NMDA receptors prevents the immediate increase in EPSCs, whereas inhibiting PKA blocks the long-term maintenance of this enhancement. nih.govkjpp.net This suggests that this compound potentiates corticostriatal synaptic transmission by activating both NMDA receptors and PKA through distinct temporal phases. nih.gov

Furthermore, this compound influences catecholaminergic systems. It has been found to stimulate the conversion of tyrosine to dopamine (B1211576) in various neural tissues, including rat striatum and hypothalamus, as well as bovine retina. nih.gov This effect is attributed to the activation of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. nih.gov The stimulation of dopamine synthesis is independent of activation by potassium chloride (KCl) but is not additive with the effects of dibutyryl-cAMP, supporting the role of the cAMP pathway in this process. nih.gov

This compound also modulates GABAergic and adenosinergic systems. In some contexts, it has been shown to increase the release of GABA. researchgate.net Concurrently, it can increase adenosine (B11128) tone, which can, in turn, inhibit GABA release, demonstrating a complex interplay of effects. researchgate.net The presynaptic facilitation of transmitter release by this compound is associated with an increase in both the probability of release (P) and the number of releasable synaptic vesicles (N). nih.gov

Table 1: Effects of this compound on Neurotransmitter Systems

Brain Region/System Effect Mediating Pathway(s) Key Findings
Dorsal Striatum Enhancement of corticostriatal synaptic transmission NMDA Receptors, Protein Kinase A (PKA) Biphasic effect: an acute increase blocked by NMDA receptor antagonists and a sustained increase blocked by PKA inhibitors. nih.govkjpp.net
Catecholaminergic Neural Tissue Stimulation of dopamine synthesis from tyrosine Adenylyl Cyclase / cAMP Increases activity of tyrosine hydroxylase. nih.gov
Presynaptic Terminals Facilitation of transmitter release Epac pathway (PKA-independent) Increases both release probability (P) and the number of releasable vesicles (N). nih.gov

| GABAergic System | Increased GABA release | Adenylyl Cyclase / cAMP | Can be counteracted by a simultaneous increase in adenosine tone. researchgate.net |

Immune System

This compound demonstrates significant immunomodulatory potential, primarily through the upregulation of intracellular cAMP. This mechanism influences both the adaptive and innate immune responses.

Regulation of T-Cell Proliferation and Activation

This compound acts as a negative regulator of T-cell proliferation and activation. nih.govnih.gov By activating adenylyl cyclase, this compound significantly elevates intracellular cAMP levels in human T-cells. nih.govresearchgate.net This increase in cAMP suppresses the proliferation of activated T-cells by inhibiting the expression of genes that regulate the cell cycle. nih.govnih.gov

The inhibitory mechanism is largely centered on the disruption of the interleukin-2 (B1167480) (IL-2) signaling pathway, which is crucial for T-cell proliferation. merckmillipore.com Specifically, this compound-induced cAMP interferes with the Jak3/Stat5 signaling cascade that is initiated by the binding of IL-2 to its receptor. nih.govresearchgate.net Research has shown that this compound treatment uncouples the association between the IL-2 receptor β (IL-2Rβ) and common gamma chain (γc) subunits, which is a critical step for receptor activation. nih.govmerckmillipore.com This disruption consequently blocks the activation of Janus kinase 3 (Jak3). nih.govnih.gov

Furthermore, the cAMP/PKA pathway activated by this compound can directly and negatively regulate Jak3 activity through serine phosphorylation, which functionally inactivates the kinase. nih.govmerckmillipore.com This, in turn, prevents the subsequent tyrosine and serine phosphorylation, nuclear translocation, and DNA binding activity of Signal Transducer and Activator of Transcription 5 (Stat5a/b). nih.govnih.gov By targeting multiple levels of the IL-2 receptor signaling cascade—from receptor complex formation to Jak3/Stat5 activation—this compound effectively curtails T-cell proliferation. researchgate.netmerckmillipore.com

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties that are linked to its ability to increase cAMP levels. This elevation of cAMP can inhibit the activity of the transcription factor nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. nih.gov By inhibiting NF-κB, this compound can block the production of pro-inflammatory cytokines. nih.gov

Studies have shown that this compound suppresses the production of tumor necrosis factor (TNF) in microglia by reducing the nuclear translocation and DNA-binding activity of NF-κB. nih.gov In animal models, this compound has demonstrated efficient anti-inflammatory activity on macrophages and microglia, attenuating TNF production. nih.gov Beyond TNF, this compound has also been found to inhibit the production of other inflammatory mediators, including interleukins such as IL-1β, IL-5, and IL-13. mdpi.com

The anti-inflammatory potential of this compound has also been investigated in the context of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins (B1171923). In silico and in vitro studies have shown that this compound and its analogues can inhibit COX-2 enzyme activity in a concentration-dependent manner, further substantiating its anti-inflammatory capabilities. benthamdirect.com In diabetic mice, this compound has been shown to attenuate retinal inflammation by limiting glucose transport, which alleviates the inflammatory response under hyperglycemic conditions. spandidos-publications.com

Table 2: Research Findings on this compound's Anti-inflammatory Effects

Model/System Key Inflammatory Mediator Observed Effect of this compound Reference
Microglia/Macrophages NF-κB, TNF Suppresses TNF production by reducing NF-κB nuclear translocation and DNA binding. nih.gov nih.gov
Various Interleukins (IL-1β, IL-5, IL-13) Inhibits production. mdpi.com mdpi.com
In vitro Enzyme Assay Cyclooxygenase-2 (COX-2) Inhibits enzyme activity in a concentration-dependent manner. benthamdirect.com benthamdirect.com

| Diabetic Mice Retina | Retinal inflammation | Attenuates inflammation by limiting glucose transport. spandidos-publications.com | spandidos-publications.com |

Gastrointestinal System

Modulation of Intestinal Spasms

This compound demonstrates a significant relaxant effect on gastrointestinal smooth muscle, contributing to the modulation of intestinal spasms. This effect is mediated by the direct activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels. nih.gov The elevated cAMP serves as an intracellular mediator for smooth muscle relaxation. nih.gov

Research on various isolated smooth muscle preparations, including guinea pig taenia caeci and rabbit small intestine, has shown that this compound causes concentration-dependent and reversible relaxations. nih.gov In rat models, this compound has been observed to concentration-dependently suppress both the amplitude and frequency of spontaneous contractions of the gastric antral circular muscle, as well as lower the baseline of contraction. williams.edu This inhibitory effect on spontaneous contractions shows a significant negative correlation with the production of cAMP. williams.edu

The mechanism of relaxation involves a decrease in the sensitivity of the contractile apparatus to calcium (Ca²⁺) and a reduction in intracellular Ca²⁺ concentration ([Ca²⁺]i). nih.gov this compound has been shown to inhibit spontaneous rhythmic changes in [Ca²⁺]i and muscle tension in the guinea pig ileum. nih.gov While it can inhibit high potassium (K⁺)-evoked contractions with little to no change in [Ca²⁺]i, it more strongly inhibits histamine-evoked contractions, which involves a reduction in both muscle tension and [Ca²⁺]i. nih.gov This suggests that cAMP induces relaxation by both suppressing cytosolic Ca²⁺ levels and decreasing the Ca²⁺ sensitivity of the contractile proteins. nih.gov this compound-induced fluid secretion is also a well-established model for studying the effects of increased cAMP in the intestine. fortunejournals.com

Dermatological Applications

This compound has garnered interest in dermatology for its diverse effects on skin cells, which are primarily mediated by the elevation of intracellular cAMP. propaira.com Its applications range from photoprotection to the treatment of skin infections. taylorandfrancis.com

One of the most studied applications is its role in stimulating melanogenesis. Topical application of this compound can induce the production of UV-protective eumelanin (B1172464) in the epidermis. uky.edu This effect is particularly relevant for individuals with fair skin who have defective signaling in the melanocortin-1 receptor (MC1R). uky.edu By directly activating adenylyl cyclase, this compound bypasses the defective receptor signaling to promote the synthesis of eumelanin, effectively causing a "tan" and providing protection against UV-mediated DNA damage and skin injury. uky.edunih.gov

Beyond pigmentation, this compound offers protection to skin cells independent of melanin. It has been shown to protect keratinocytes from UVB-induced apoptosis. nih.govresearchgate.net This is achieved by enhancing the cell's capacity for DNA repair. nih.gov this compound facilitates the removal of the two major types of UVB-induced DNA damage: cyclobutane (B1203170) pyrimidine (B1678525) dimers and 6,4-photoproducts. nih.govresearchgate.net Prolonged topical application has also been associated with a thickening of the epidermis, which may further contribute to its UV-protective effects. nih.govresearchgate.net

Additionally, this compound possesses antioxidant properties that help protect the skin from environmental stressors like pollution and UV radiation. propaira.com Its anti-inflammatory effects are also beneficial in skincare, helping to reduce inflammation and improve skin regeneration. propaira.comtaylorandfrancis.com Traditionally, extracts of Coleus forskohlii, the plant source of this compound, have been used in combination with other substances to treat skin conditions like eczema and skin infections. taylorandfrancis.com

Table 3: Compound Names Mentioned

Compound Name
(DL)-2-amino-5-phosphonovaleric acid (AP-V)
6,4-photoproducts
Adenosine
cAMP (cyclic AMP)
Cyclobutane pyrimidine dimers
Dibutyryl-cAMP
Dopamine
Eumelanin
This compound
GABA (Gamma-Aminobutyric Acid)
Histamine
Interleukin-1β (IL-1β)
Interleukin-2 (IL-2)
Interleukin-5 (IL-5)
Interleukin-13 (IL-13)
KT 5720
N-methyl-D-aspartate (NMDA)
Penicillin
Potassium Chloride (KCl)
Prostaglandins
Tetrahydropiperine
Tumor Necrosis Factor (TNF)
Tyrosine

Bone Metabolism

This compound demonstrates a significant influence on bone metabolism through a dual mechanism that involves both promoting bone formation (osteogenic) and inhibiting bone breakdown (anti-resorptive). This is primarily achieved through its ability to raise intracellular cAMP levels in bone cells. nih.gov

This compound's role in bone health is characterized by its bone-conserving effect. nih.gov Studies, particularly in models of postmenopausal osteopenia (ovariectomized rats), have shown that treatment with a Coleus forskohlii extract rich in this compound helps maintain bone mass, microarchitecture, and strength. nih.govnih.gov

The anti-resorptive action of this compound is linked to its effect on osteoclasts, the cells responsible for bone breakdown. nih.gov this compound is thought to inhibit the bone resorptive activity of osteoclasts by elevating cytosolic cAMP. nih.gov This mechanism is comparable to that of calcitonin, a hormone that inhibits bone resorption. nih.gov Research has demonstrated that this compound can inhibit the release of calcium (both 45Ca and stable calcium), inorganic phosphate (B84403), and lysosomal enzymes from bone tissue stimulated by parathyroid hormone (PTH). nih.gov Furthermore, treatment with this compound leads to the rapid disappearance of the "ruffled border," an active morphological feature of osteoclasts that is essential for bone resorption. nih.gov However, some studies suggest a dose-dependent dual effect, where low doses may stimulate bone resorption while higher doses are inhibitory. nih.gov

Table 2: Anti-Resorptive Effects of this compound in In Vitro Bone Models
Parameter MeasuredModelObserved Effect of this compound
45Ca ReleasePTH-stimulated neonatal mouse calvariaInhibited. nih.gov
Stable Calcium & Inorganic Phosphate MobilizationPTH-stimulated unlabeled bonesInhibited. nih.gov
Lysosomal Enzyme ReleasePTH-stimulated unlabeled bonesInhibited. nih.gov
Osteoclast Ruffled BorderPTH-stimulated calvariaRapid loss of active ruffled border. nih.gov

This compound has been shown to enhance the osteogenic differentiation of various stem cells, including human dental pulp stem cells and bone marrow-derived stem cells. nih.govpnas.org This process is mediated by the upregulation of key bone-related genes that are crucial for the development and function of mature osteoblasts. nih.gov In vitro studies have confirmed that this compound stimulates the expression of several critical osteogenic markers. nih.govnih.gov

The timing and duration of cAMP signaling appear to be critical for the outcome of osteoblast differentiation. nih.gov While initial rises in intracellular cAMP stimulate the differentiation of mesenchymal stem cells into osteoblasts, sustained or prolonged stimulation may downregulate osteoblast maturation and decrease mineralization. nih.govresearchgate.net For instance, one study noted that a five-day treatment with this compound after the initiation of osteogenesis reduced the mineralization of osteoblast nodules. researchgate.net

Despite this complexity, multiple studies confirm that this compound can effectively promote the expression of genes essential for building bone matrix. For example, in human osteoblast-like Saos2 cells, this compound induced the expression of Interleukin 6 (IL6), Interleukin 11 (IL11), and Bone Morphogenetic Protein 2 (BMP2). nih.gov In human dental pulp stem cells, this compound upregulated a suite of bone-related genes, leading to enhanced mineralized deposit formation. nih.gov

Table 3: Osteogenic Genes Upregulated by this compound in Osteoblast-like Cells
GeneCell TypeFold Increase
c-FOSRat osteoblast-like ROS 17/2.8 cells10.7-fold. nih.gov
IL6Human osteoblast-like Saos2 cells2.6-fold. nih.gov
IL11Human osteoblast-like Saos2 cells4.0-fold. nih.gov
BMP2Human osteoblast-like Saos2 cells2.5-fold. nih.gov

Research Applications and Methodologies Utilizing Forskolin

Tool for Studying Adenylyl Cyclase and cAMP Pathways

Forskolin is extensively used to investigate the expression, regulation, and signaling dynamics of adenylyl cyclase and the downstream cAMP pathway. researchgate.netnih.gov Its ability to bypass receptor-mediated activation makes it a direct probe for the enzyme's activity. researchgate.netjmb.or.kr

Quantification of Adenylyl Cyclase Protein Levels

Radiolabeled this compound has been employed as a method to quantify the number of adenylyl cyclase molecules in intact cell preparations. researchgate.netingentaconnect.com This technique allows researchers to assess how various treatments impact adenylyl cyclase expression levels. researchgate.netingentaconnect.com

Analysis of G Protein Signaling in cAMP Generation

This compound's activation of adenylyl cyclase is significantly influenced by the activity of heterotrimeric G proteins, particularly Gs. researchgate.netnih.gov Studies utilize this compound to analyze how Gs-promoted activation enhances AC activity, both in response to exogenous agonists activating G protein-coupled receptors (GPCRs) and endogenous agonists released by cells. researchgate.netnih.govmdpi.complos.orgmdpi.com The presence of this compound can also help reveal the Gs-stimulatory effects of certain receptor activations, such as adenosine (B11128) A1 receptor stimulation. nih.gov Furthermore, this compound is used to study the regulation of AC activity by Gi proteins, as the system must be active (which this compound achieves) to detect negative regulation by Gi-coupled GPCRs. plos.orgnih.gov

Investigating Stoichiometry of cAMP Formation

This compound's potent ability to generate cAMP has proven valuable for understanding the stoichiometry of the various components involved in "basal" cAMP formation. researchgate.netnih.gov Research utilizing this compound, coupled with efforts to increase AC expression, has demonstrated that the level of AC expression can stoichiometrically limit cAMP formation induced by hormones and neurotransmitters. researchgate.net This highlights the importance of AC availability in determining the magnitude of cAMP responses.

Cell Biology and In Vitro Studies

This compound plays a significant role in various in vitro cell biology studies, particularly those involving cellular differentiation and the regulation of cell growth and death.

Induction of Cellular Differentiation (e.g., neural, germ-like cells)

This compound has been shown to induce or potentiate the differentiation of various cell types in vitro, often through its cAMP-elevating effects. It has been used to enable chemical reprogramming of mouse embryonic fibroblasts to induced pluripotent stem (iPS) cells in combination with other factors. stemcell.com this compound also facilitates NGN2-mediated transdifferentiation of human fibroblasts into cholinergic neurons and direct lineage reprogramming of fibroblasts to mature neurons in defined media. stemcell.com Furthermore, it can potentiate neuronal differentiation of rat hippocampal neural progenitor cells. stemcell.comfrontiersin.org Studies on mouse embryonic stem cells have shown that this compound can stimulate differentiation into germ-like cells in a dose-dependent manner, and this effect can be influenced by co-culturing with granulosa cells. nih.govresearchgate.net The induction of neural differentiation by this compound, often in combination with IBMX, has been linked to the downregulation of the neuron restrictive silencer factor (NRSF). researchgate.net

Table 1: Examples of this compound's Role in Cellular Differentiation

Cell TypeDifferentiation OutcomeKey FindingsSource
Mouse embryonic fibroblastsInduced pluripotent stem (iPS) cellsEnables chemical reprogramming in combination with other factors. stemcell.com
Human fibroblastsCholinergic neuronsFacilitates NGN2-mediated transdifferentiation. stemcell.com
Human fibroblastsMature neuronsEnables direct lineage reprogramming in defined media. stemcell.com
Rat hippocampal neural progenitor cellsNeuronal differentiationPotentiates differentiation. stemcell.comfrontiersin.org
Mouse embryonic stem cellsGerm-like cellsStimulates differentiation dose-dependently, influenced by granulosa cell co-culture. nih.govresearchgate.net
Human umbilical cord matrix mesenchymal stem cellsNeural-like cells (neurons and astrocytes)Induces rapid differentiation in combination with IBMX, linked to NRSF downregulation. researchgate.netnih.gov
Bone marrow, adipose tissue, dental pulp hMSCsDopaminergic neuronsCombination with FGF2 yields functionally active neurons, with varying efficiency based on source. mdpi.com

Cell Proliferation and Apoptosis Studies

The impact of this compound on cell proliferation and apoptosis varies depending on the cell type and context. This compound can affect cell growth and migration, as observed in non-small-cell lung cancer cell lines where it impaired cell growth and migration and enhanced paclitaxel-induced cytotoxicity, mainly via apoptosis induction. nih.gov In pediatric tumor cell lines (neuroblastoma, hepatoblastoma, and rhabdomyosarcoma), this compound has been shown to inhibit cell proliferation and induce apoptosis in a dose-dependent manner, associated with the downregulation of C-Myc. nih.govspandidos-publications.com Conversely, in some contexts, increased cAMP levels induced by this compound have been shown to enhance cell proliferation and survival, as seen in mouse embryonic stem cells during germ-like cell differentiation studies. nih.gov In PC12 cells, the effect of this compound-induced cAMP on cell viability appears to be concentration-dependent, with high levels leading to apoptotic cell death and sustained ERK1/2 activation. oup.com this compound has also been shown to sensitize human acute myeloid leukemia cells to the effects of a histone demethylase inhibitor, leading to increased apoptotic cell death via a cAMP/PKA-mediated mechanism. frontiersin.org

Table 2: Effects of this compound on Cell Proliferation and Apoptosis in Various Cell Lines

Cell TypeEffect on ProliferationEffect on ApoptosisAssociated Mechanisms / NotesSource
Non-small-cell lung cancer cell lines (H1299, A549)ImpairedIncreased (with Paclitaxel)Via adenylyl cyclase/cAMP axis; enhances Paclitaxel cytotoxicity via apoptosis induction. nih.gov
Pediatric tumor cell lines (neuroblastoma, hepatoblastoma, rhabdomyosarcoma)Inhibited dose-dependentlyIncreased dose-dependentlyAssociated with downregulation of C-Myc; inhibition of Hedgehog signaling. nih.govspandidos-publications.com
Mouse embryonic stem cellsEnhancedEnhanced survivalObserved during differentiation into germ-like cells. nih.gov
PC12 cellsVaried (concentration-dependent)Induced (at high concentrations)High cAMP levels lead to apoptosis and sustained ERK1/2 activation. oup.com
Human acute myeloid leukemia U937 cellsPotentiated inhibition (with GSKJ4)Induced (with GSKJ4)Sensitizes cells to GSKJ4 inhibitor via cAMP/PKA-mediated mechanism, dramatic BCL2 downregulation. frontiersin.org

Investigation of Gene Expression Regulation (e.g., steroidogenesis genes)

This compound's impact on intracellular cAMP levels has been leveraged to study the regulation of gene expression, notably in the context of steroidogenesis. Studies utilizing cell lines, such as human adrenocortical H295R cells, have demonstrated that this compound can significantly upregulate the transcriptional levels of a series of genes involved in steroid hormone biosynthesis. These include genes like HSD3B2, CYP11A, CYP11B2, CYP17, CYP19, and CYP21. mdpi.com In H295R cells, exposure to varying concentrations of this compound (0.3 µM, 1.0 µM, 3 µM, and 30 µM) for 48 hours resulted in the significant upregulation of these steroidogenesis-related genes. For instance, the transcriptional levels of HSD3B2 were induced by over 20-fold at several tested concentrations. mdpi.com

This compound is often used to mimic adrenocorticotropic hormone (ACTH) stimulation in cell models like H295R cells, as these cells show weak responsiveness to ACTH. slu.se The this compound-stimulated steroidogenic gene expression in H295R cells has been shown to mimic the mRNA expression levels observed in human adrenal cells in vivo. slu.se Furthermore, studies in mouse MA-10 Leydig cells have shown that this compound/cAMP cooperates with transcription factors like MEF2 and GATA4 to regulate the expression of the Star gene, which is crucial for cholesterol transport into mitochondria, the rate-limiting step in steroidogenesis. oup.com this compound treatment in MA-10 cells increased STAR protein and mRNA levels, as well as Star promoter activity. oup.com

Data from studies on gene expression regulation by this compound:

Cell LineGenes Upregulated (Examples)Fold Change (H295R, HSD3B2)Reference
H295R (Human)HSD3B2, CYP11A, CYP11B2, CYP17, CYP19, CYP21, StAR>20x mdpi.com
MA-10 (Mouse)StarIncreased oup.com
Atlantic SalmonIL-10, TGFβIncreased researchgate.netnih.gov
Rat Schwann cellsTNF-α (despite NF-κB downregulation)Upregulated nih.govplos.org

Cell Signaling Pathway Analysis

As a direct activator of adenylyl cyclase, this compound is a fundamental tool for investigating cAMP-mediated signaling pathways. nih.govresearchgate.net Elevated cAMP levels triggered by this compound can activate downstream effectors, most notably protein kinase A (PKA). mdpi.comnih.gov This activation can influence a wide array of cellular processes and interact with other signaling cascades.

Research has shown that this compound-induced cAMP elevation can interact with and modulate other critical pathways. For instance, in human T-cells, this compound has been shown to negatively regulate proliferation by uncoupling the interleukin-2 (B1167480) receptor complex and inhibiting the Jak3/Stat5 cascade. nih.gov this compound treatment inhibited IL-2-induced Stat5 phosphorylation, nuclear translocation, and DNA binding activity. nih.gov It also disrupted the association of the IL-2Rβ and γc chains, blocking Jak3 activation. nih.gov In rat RT4-D6P2T Schwann cells, this compound-mediated cAMP activation was found to upregulate TNF-α expression despite a downregulation of NF-κB in LPS-treated cells, suggesting alternate pathways for TNF-α regulation by cAMP. nih.govplos.org

Studies investigating cell signaling pathways impacted by this compound:

Cell TypeKey Pathway InteractionObserved EffectReference
Human T-cellscAMP/PKA and Jak3/Stat5Inhibition of proliferation, uncoupling of IL-2 receptor, inhibition of Stat5. nih.gov
Rat Schwann cellscAMP and NF-κBUpregulation of TNF-α despite NF-κB downregulation. nih.govplos.org
Mouse Leydig cellscAMP/PKA and MEF2/GATA4Regulation of Star gene expression and steroidogenesis. oup.com
Mouse Calvarial BonecAMP and bone resorption pathwaysDose-dependent cyclic AMP accumulation and inhibition/stimulation of 45Ca release depending on culture duration. nih.gov nih.gov

Preclinical Animal Models

Preclinical studies utilizing various animal models have been instrumental in understanding the potential therapeutic applications and physiological effects of this compound in vivo. Rodents, including rats, mice, guinea pigs, and rabbits, are commonly employed in these investigations due to their physiological similarities to humans in certain aspects and their widespread availability for research. nih.govresearchgate.netcriver.comjscimedcentral.com

Studies in Rodent Models (e.g., rats, mice, guinea pigs, rabbits)

Rodent models have been used to explore a range of this compound's effects. In rats and mice, this compound has been studied for its impact on behaviors related to cAMP function, with observations of attenuated spontaneous activity and rearing. oup.com Mouse models have also been used to investigate this compound's potential in weight management, with some studies suggesting a reduction in body fat and an increase in testosterone (B1683101) levels in overweight and obese male mice. mdpi.comwebmd.comarccjournals.com

Rabbit and monkey models have been particularly relevant in studying the ocular effects of this compound, demonstrating its ability to lower intraocular pressure (IOP). nih.gov In rabbits, topical administration of this compound decreased net aqueous humor inflow and increased ciliary blood flow without affecting outflow facility. nih.gov Guinea pigs have been utilized in cardiovascular research, where increased this compound doses led to amplified contractions in isolated hearts, along with increased coronary flow and oxygen consumption. mdpi.com

Examples of rodent models used in this compound research:

Animal ModelResearch Area(s)Key Findings (Examples)Reference
RatsBehavior, Steroidogenesis, Schwann cell functionAttenuated spontaneous activity/rearing oup.com, modulation of steroidogenesis genes mdpi.com, upregulation of TNF-α in Schwann cells nih.govplos.org. mdpi.comnih.govplos.orgoup.com
MiceBehavior, Weight Management, Steroidogenesis, Cancer, GlaucomaAttenuated spontaneous activity/rearing oup.com, suggested reduction in body fat mdpi.comwebmd.comarccjournals.com, regulation of Star gene oup.com, potential anti-cancer effects mskcc.org, protection of RGCs in glaucoma models mdpi.com. oup.comoup.commdpi.comarccjournals.commskcc.org
Guinea PigsCardiovascular, Toxicology, Wound HealingAmplified heart contractions and increased coronary flow mdpi.com, used in toxicology and wound healing models researchgate.netjscimedcentral.com. mdpi.comresearchgate.netjscimedcentral.com
RabbitsGlaucoma, CardiovascularLowered intraocular pressure nih.gov, increased cerebral, myocardial, and renal blood flow ahajournals.org. nih.govahajournals.org

Investigation of Organ-Specific Responses

This compound's effects have been investigated in a variety of organs to understand its localized impact. In the eye, topical this compound has been shown to reduce intraocular pressure by decreasing aqueous humor inflow in rabbits and monkeys. nih.gov Cardiovascular studies in guinea pig hearts have demonstrated positive inotropic effects and vasodilation in coronary circulation. mdpi.com In rabbits, this compound infusion increased blood flow to the myocardium, kidney, and cerebrum. ahajournals.org

Research in Atlantic salmon has explored the organ-specific immune-regulatory transcriptional responses to this compound, particularly in the liver and head kidney, showing modulated expression of various immune-related genes. researchgate.netnih.gov Studies on bone tissue using mouse calvarial bones have shown that this compound can influence bone resorption, causing a dose-dependent accumulation of cyclic AMP and exhibiting both inhibitory and stimulatory effects on calcium release depending on the culture duration. nih.gov

Examples of organ-specific responses studied with this compound:

OrganAnimal Model(s)Observed Response(s)Reference
Eye (Ciliary Body)Rabbits, MonkeysReduced aqueous humor inflow, increased ciliary blood flow, lowered intraocular pressure. nih.gov
HeartGuinea Pigs, RabbitsAmplified contractions, increased coronary flow, increased oxygen consumption, increased myocardial blood flow. mdpi.comahajournals.org
KidneyRabbitsIncreased renal blood flow. ahajournals.org
BrainRabbitsIncreased cerebral blood flow. ahajournals.org
LiverAtlantic SalmonModulation of immune-related gene expression. researchgate.netnih.gov
Head KidneyAtlantic SalmonModulation of immune-related gene expression. researchgate.netnih.gov
BoneMouse CalvariaDose-dependent cAMP accumulation, inhibition/stimulation of bone resorption. nih.gov

Disease Models (e.g., glaucoma, cardiovascular, cancer)

This compound has been investigated in preclinical animal models of various diseases, showing potential therapeutic effects.

In glaucoma models, this compound has demonstrated the ability to reduce intraocular pressure and protect retinal ganglion cells (RGCs) in rodents. mdpi.comnih.gov This neuroprotective effect in glaucoma models is thought to be indirectly related to its IOP-lowering capacity. mdpi.com

For cardiovascular diseases, preclinical studies have provided evidence for this compound's involvement. In isolated guinea pig hearts, it showed positive inotropic effects and vasodilation. mdpi.com A water-soluble derivative, colforsin daropate, has been studied for its positive inotropic and vasodilatory effects relevant to conditions like heart failure. nih.govresearchgate.net

This compound and its derivatives have also shown potential in cancer models. Preclinical studies suggest they may inhibit cell proliferation and induce cell cycle arrest and apoptosis in certain cancer cells, such as human gastric cancer cells. mskcc.org Research using in silico methods also suggests that this compound predominantly targets the PI3K/Akt signaling pathway, which is involved in oncogenesis. researchgate.net

Disease models where this compound has been studied:

Disease AreaAnimal Model(s)Key Findings (Examples)Reference
GlaucomaRabbits, Monkeys, RodentsReduced intraocular pressure, protection of retinal ganglion cells. mdpi.comnih.gov
CardiovascularGuinea Pigs, Rabbits, BeaglesPositive inotropic effects, vasodilation, effects on blood flow and hemodynamics. mdpi.comahajournals.orgnih.gov
CancerMice, in silico modelsInhibition of cell proliferation, induction of apoptosis, targeting of PI3K/Akt pathway. mskcc.orgresearchgate.net
ObesityMiceSuggested reduction in body fat and increase in testosterone. mdpi.comwebmd.comarccjournals.com
Asthma(Mechanism studies in cell lines)Causes cellular changes that may stimulate airway dilation (based on cAMP mechanism). webmd.commskcc.org
DiabetesRatsDecrease in serum glucose levels and reduced severity of fasting hyperglycemia. mdpi.com
Cystic FibrosisIntestinal organoids (human, in vitro)This compound-induced swelling is associated with disease progression. ersnet.org

Pharmacokinetic and Pharmacodynamic Research

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding how this compound is absorbed, distributed, metabolized, and excreted by the body (PK), as well as its biochemical and physiological effects and mechanisms of action (PD).

Research into the pharmacokinetics of this compound suggests that it could be absorbed in all segments of the intestine, with effective permeability. mdpi.com However, its oral bioavailability can be influenced by factors such as P-glycoprotein-mediated transport. mdpi.com this compound can also bind to human serum albumin, which may play a role in its pharmacokinetics. mdpi.com Formulations like this compound Phytosome have been developed to improve solubility, stability, and bioavailability compared to free this compound. afjbs.com

Pharmacodynamic studies primarily focus on this compound's interaction with adenylyl cyclase and the subsequent increase in cAMP levels, which underlies many of its observed effects, including bronchodilation, positive inotropy, vasodilation, and antiplatelet activity. mskcc.org Studies on a water-soluble this compound derivative, colforsin daropate, in beagles have investigated its pharmacokinetics and pharmacodynamics, noting rapid decreases in plasma concentrations but slower decreases in pharmacological effects, suggesting potential contribution from metabolites. researchgate.netnih.gov

Summary of Pharmacokinetic and Pharmacodynamic aspects:

AspectKey Findings (Examples)Reference
PharmacokineticsIntestinal absorption potential mdpi.com, influenced by P-glycoprotein mdpi.com, binding to human serum albumin mdpi.com, improved bioavailability with phytosome formulation afjbs.com. mdpi.comafjbs.com
PharmacodynamicsDirect activation of adenylyl cyclase and increased cAMP levels nih.govresearchgate.net, leading to bronchodilation, positive inotropy, vasodilation, antiplatelet effects mskcc.org. nih.govresearchgate.netmskcc.org
MetabolitesA metabolite of colforsin daropate showed pharmacological activity in beagles. nih.gov

Understanding Absorption, Distribution, Metabolism, and Excretion (ADME)

Investigations have explored the potential involvement of transport proteins, such as P-glycoprotein, in the intestinal absorption of this compound, suggesting a saturable transport process. mdpi.com Furthermore, this compound has been shown to bind to human serum albumin, which could play a role in its distribution within the body. mdpi.com

While the primary focus of many studies is on this compound's effects, research also investigates its metabolism, particularly concerning interactions with hepatic cytochrome P450 (CYP) enzymes. Studies in mice have shown that Coleus forskohlii extract can induce hepatic CYP enzymes, although pure this compound itself was not found to be the primary compound responsible for this induction in vivo. researchgate.netjst.go.jp Direct interaction between Coleus forskohlii extract and CYP2C has been observed in vitro, with this compound showing only slight inhibition. researchgate.net These findings highlight the complexity of the metabolic profile when considering crude extracts versus the isolated compound.

Understanding the ADME characteristics of this compound and its derivatives is crucial for evaluating their behavior in biological systems and for the development of related compounds. researchgate.netresearchgate.net

Dose-Response Relationships in Various Cellular and Physiological Contexts

This compound is extensively used in research to establish dose-response relationships for cAMP production and downstream effects in a variety of cell types and physiological systems. Its ability to directly activate adenylyl cyclase allows researchers to bypass receptor-mediated activation and directly investigate the consequences of elevated intracellular cAMP. stemcell.com

Studies in HEK 293 cells have demonstrated dose-dependent increases in cAMP accumulation in response to this compound treatment. researchgate.netresearchgate.net The half maximal effective concentration (EC₅₀) values for this compound-induced cAMP accumulation in these cells have been reported in the nanomolar range, such as 12.7 nM and 9.3 nM in different experimental setups. researchgate.net

In other cellular contexts, this compound also exhibits dose-dependent effects. For instance, in rat lacrimal glands, this compound induces a dose-dependent release of [³H]protein. nih.gov This effect can be potentiated by other agents, and isoproterenol (B85558) has been shown to decrease the this compound EC₅₀ significantly. nih.gov

Research on trabecular meshwork (TM) cells, relevant to glaucoma studies, shows that this compound (at concentrations of 1 to 10 µM) reversibly induces dramatic changes in cell shape, decreases actin stress fibers and focal adhesions, and leads to a marked decrease in myosin II phosphorylation in a dose-dependent manner. arvojournals.org These cellular changes are associated with increased aqueous humor outflow facility in perfused eye models. arvojournals.org

In studies investigating neuroprotective effects, this compound has shown a biphasic dose response in RGC-5 cells subjected to hypoxia, with peak effect observed between 25-50 μM. arvojournals.org this compound also dose-dependently induces ubiquitination of the urea (B33335) transporter UT-A1 in MDCK cells, an effect that can be prevented by inhibiting protein kinase A (PKA). physiology.org

Furthermore, this compound's impact on smooth muscle relaxation has been studied through dose-response relationships. In swine carotid media, this compound-induced relaxation is associated with dose-dependent increases in Ser¹⁶-HSP20 phosphorylation. physiology.org Higher concentrations of this compound (1–10 μM) resulted in greater phosphorylation and more complete relaxation. physiology.org

The dose-dependent nature of this compound's effects underscores its utility as a research tool for dissecting cAMP-mediated pathways and their physiological consequences.

Here is an interactive table summarizing some dose-response findings:

Cellular/Physiological ContextMeasured EffectThis compound Concentration RangeKey FindingSource
HEK 293 cellscAMP accumulationNot specified in snippetEC₅₀ values: 12.7 nM, 9.3 nM researchgate.net
Rat lacrimal glands[³H]protein releaseDose-dependentEffect potentiated by papaverine; Isoproterenol decreases EC₅₀ nih.gov
TM cells (porcine and human)Cell shape, cytoskeleton, myosin II phosphorylation1 to 10 µMDose-dependent changes, associated with increased outflow arvojournals.org
RGC-5 cells (hypoxia)Cell viability25-50 μM (peak effect)Biphasic dose response arvojournals.org
MDCK cellsUT-A1 ubiquitinationDose-dependentInduction prevented by PKA inhibitor physiology.org
Swine carotid mediaSer¹⁶-HSP20 phosphorylation, relaxation0.1, 0.3, 1.0, 10 μMDose-dependent increase in phosphorylation and relaxation physiology.org
Vero cell lines (cytotoxicity)Cell growth inhibition31.25 to 1000 μg/mLDose-dependent cytotoxic response; CC₅₀ = 322.1 μg/mL mdpi.com

Here is a table presenting IC₅₀ values of this compound against certain viruses:

VirusIC₅₀ (μg/mL)Source
HAV62.9 mdpi.com
COX-B473.1 mdpi.com
HSV-199.0 mdpi.com
HSV-2106.0 mdpi.com

Therapeutic Potential and Translational Research

Clinical Research Status and Future Directions

The effects of forskolin have been investigated in clinical studies for conditions including asthma, cystic fibrosis, chronic obstructive pulmonary disease (COPD), metabolic syndrome, obesity, and glaucoma. mdpi.com

Asthma and COPD

This compound has been studied for its potential in treating asthma and COPD due to its bronchodilatory effects, which are mediated by increasing cAMP levels in bronchial smooth muscle. mdpi.comontosight.airesearchgate.net This action can reduce bronchial reactivity and lead to bronchodilation, improving breathing. mdpi.comresearchgate.net this compound may also possess activity that inhibits the production of inflammatory interleukins and acts as an antioxidant, further contributing to its potential in respiratory conditions. mdpi.comresearchgate.net

Clinical studies have explored the use of this compound for asthma. One study involving patients with mild or moderately persistent adult asthma found that oral administration of this compound resulted in lung function parameters similar to those achieved with beclomethasone. mdpi.com However, the authors indicated that more studies are necessary in this regard. mdpi.com Another study noted that while several PDE4 inhibitors have been in clinical trials for asthma and COPD, many were discontinued (B1498344) due to side effects, highlighting the ongoing need for new therapeutic approaches. researchgate.netmdpi.com Research also suggests that isothis compound, a bioactive component from Coleus forskohlii, can alleviate acute exacerbation of COPD (AECOPD) by improving pulmonary function and reducing inflammation in animal models. nih.gov

Cardiovascular Diseases (Hypertension, Congestive Heart Failure)

This compound has shown beneficial effects on the cardiovascular system, primarily through vasorelaxation, which relaxes smooth muscles in blood vessel walls, increasing circulatory system volume and improving blood circulation and the efficiency of the myocardium. mdpi.com It may lower blood pressure by relaxing blood vessels and improving blood flow, which could benefit individuals with hypertension. ajol.infomdpi.com this compound has also been reported to reduce diastolic blood pressure without increasing myocardial oxygen consumption. ajol.info

Glaucoma and Other Ocular Disorders

This compound has demonstrated promising therapeutic potential in the treatment of glaucoma and other retinal diseases, mainly through its effects on intraocular pressure (IOP) and neuroprotection. mdpi.compreprints.org By activating adenylate cyclase, this compound increases cAMP levels, which leads to enhanced aqueous humor outflow and a consequent reduction in IOP, a key target in glaucoma management. mdpi.com Lowering IOP directly addresses a main risk factor for optic nerve damage and disease progression in glaucoma. mdpi.com

Clinical studies have shown that this compound can act synergistically with other compounds to reduce IOP and improve visual parameters in glaucoma patients. mdpi.com A double-blind, randomized clinical trial reported that patients with primary open-angle glaucoma treated with 1% this compound eye drops three times daily for 4 weeks exhibited significant IOP reduction, possibly due to reduced aqueous humor accumulation. mdpi.comclinworld.net Another clinical study found that a dietary supplement containing this compound lowered IOP and improved pattern electroretinogram amplitude in glaucoma patients, suggesting enhanced retinal ganglion cell (RGC) function or survival. mdpi.compreprints.org Topical this compound applications have shown contrasting results in different studies, with some showing significant IOP reduction in rabbits and humans, while others did not show appreciable lowering in glaucomatous monkeys. nih.gov However, a clinical trial found 1% this compound eye drops to be significantly effective in open angle glaucoma by decreasing aqueous flow and reducing IOP, suggesting it could be a safe alternative to beta-blockers, especially for patients with concomitant asthma. clinworld.netnih.govnih.gov Despite research since the 1980s, this compound has not been widely commercialized for glaucoma treatment. clinworld.net

This compound's neuroprotective effects are also being explored. mdpi.compreprints.org It has shown the ability to reduce IOP in both animal models and humans, and its protective effects on RGCs in glaucoma models are documented. mdpi.compreprints.org Indirect neuroprotection may arise from its IOP-lowering capacity. mdpi.compreprints.org Dietary supplementation with a combination including this compound protected RGCs from degeneration in rodent models of optic nerve injury and glaucoma, decreasing inflammation and apoptotic markers and preserving visual function without altering IOP in glaucomatous models. mdpi.commdpi.com In glaucoma patients with compensated IOP, dietary supplementation with this compound and other nutrients has been shown to ameliorate RGC dysfunction. mdpi.com

Cystic Fibrosis

This compound's interaction with the cAMP pathway is relevant to cystic fibrosis (CF), a disease caused by mutations in the CF transmembrane conductance regulator (CFTR) gene, which encodes an ion channel regulated by cAMP. mdpi.comnih.gov this compound's ability to activate adenylate cyclase and increase cAMP levels can stimulate CFTR activity. mdpi.comnih.gov

Clinical studies reported on clinicaltrials.gov are investigating the effects of this compound in cystic fibrosis, including studies analyzing drug sensitivity and classification of CF. mdpi.com this compound-induced swelling (FIS) of patient-derived intestinal organoids is being used as an in vitro biomarker to quantify CFTR-dependent fluid transport and may provide a more precise estimation of CFTR function. medrxiv.org FIS has shown correlation with clinical disease phenotypes and could potentially predict long-term CF disease progression. medrxiv.org A common method to assess mutant CFTR rescue in cell cultures involves observing electrophysiological responses measured as short-circuit currents in Ussing chambers upon treatment with this compound, which activates CFTR via cAMP-dependent protein kinase (PKA). nih.gov A Phase 2 clinical trial evaluated the safety, tolerability, and efficacy of this compound in combination with a potentiator in adults with CF homozygous for the F508del mutation, but detailed results are not yet available. mdpi.com

Cancer Research (e.g., anti-tumor effects, sensitization to chemotherapeutics)

This compound has demonstrated various antitumor effects by influencing pathways dependent and independent of Protein Kinase A (PKA), which are relevant to cancer biology. williamscancerinstitute.comresearchgate.net These effects include the induction of mesenchymal-to-epithelial transition (a process that can inhibit cancer spread), the suppression of cancer cell growth and migration, and the enhancement of sensitivity to traditional anticancer drugs. williamscancerinstitute.comresearchgate.net this compound is emerging as a promising molecule for potential use in cancer therapy. researchgate.netfrontiersin.orgnih.gov

Studies have shown that this compound has anti-cancer and anti-proliferative effects in multiple cancer types and can augment the cytotoxicity of chemotherapy agents. researchgate.netresearchgate.net For example, this compound has been shown to increase the sensitivity of triple negative breast cancer cells to doxorubicin (B1662922) and pancreatic cancer cells to gemcitabine (B846). researchgate.netaimspress.com This sensitization can occur through mechanisms involving the inhibition of signaling pathways such as ERK1/2 and Stat3. researchgate.netaimspress.com In glioblastoma research, combining radiation therapy with this compound has shown promise in forcing cancer cells into a dormant state, incapable of dividing or spreading, and significantly depleting glioma stem cells and slowing tumor proliferation in mice. ucla.edu This approach exploited a temporary cellular flexibility induced by radiation to guide glioma cells into less harmful types. ucla.edu this compound has also been found to exert anticancer roles in non-Hodgkin's lymphomas by regulating the Axin/β-catenin signaling pathway and enhancing the antitumor effect of other agents. nih.gov Research is ongoing to explore this compound as a gemcitabine sensitizer (B1316253) or adjuvant in pancreatic cancer patients. aimspress.com A water-soluble derivative, colforsin daropate, is being investigated for its potential in treating high-grade serous ovarian carcinomas, showing induction of cell cycle arrest and apoptosis in cultured cells and reduced tumor growth in xenograft models, as well as synergizing with cisplatin. upenn.edu

Urinary Tract Infections

Research suggests that this compound may hold potential in the management of urinary tract infections (UTIs), particularly those caused by uropathogenic Escherichia coli (UPEC). Studies have indicated that this compound can enhance the ability of antibiotics to eliminate bacteria in the bladder. ajol.info The mechanism is thought to involve the stimulation of exocytosis in bladder epithelial cells, a process that can lead to the expulsion of internalized bacteria. nih.govdukehealth.orgsciencedaily.comsciencealert.comresearchgate.net

In vitro and animal studies have explored this mechanism. For instance, treatment of UPEC-infected mice with this compound has been shown to reduce bacterial load in the bladder. mskcc.org Furthermore, studies using cultured human bladder cells and mice have demonstrated that the cellular machinery responsible for secreting hormones can also recognize and export membrane-encased bacteria, and this compound appears to enhance this process. dukehealth.orgsciencedaily.comsciencealert.com This suggests a host-directed therapeutic approach that complements or potentially reduces the reliance on antibiotics, which is particularly relevant given the rise of antibiotic resistance. sciencealert.comresearchgate.net

Research has also investigated the antimicrobial activity of Coleus forskohlii extracts against multidrug-resistant (MDR) strains of UTI bacteria. Methanolic leaf extracts of both in vitro and ex vitro grown plants have shown efficacy against a significant number of tested pathogens. researchgate.net

HIV

The potential of this compound as an anti-HIV agent has been explored in laboratory settings. Research indicates that certain extracts of Coleus forskohlii, including those containing this compound and its derivatives like 1-deoxythis compound, have shown inhibitory activity against HIV-1 in cell-based assays. mskcc.orgnih.gov

One study reported that a this compound extract reduced viral production in human lymphoid cells infected with HIV-1. mskcc.org this compound's mechanism of action, particularly its ability to increase intracellular cAMP, has been implicated in its effects on HIV. Studies have demonstrated that increasing cAMP levels can have a negative effect on HIV replication and transcription in certain cell lines and peripheral blood lymphocytes. nih.gov This effect may involve the activation of the CREB protein, which can interfere with viral processes. nih.gov

However, it is important to note that some studies have also indicated that this compound treatment can enhance the replication of certain HIV-1 strains in specific cell types. researchgate.net This highlights the complex and context-dependent nature of this compound's effects on HIV and the need for further detailed investigation into the underlying mechanisms. While in silico studies have suggested potential interactions with viral targets, the evidence supporting this compound as an antiviral agent, including against HIV, is currently considered limited and inconclusive, requiring further in vitro and in vivo confirmation. mdpi.com

Combination Therapies and Synergistic Effects

This compound has demonstrated synergistic effects when used in combination with other therapeutic agents in various research contexts. This synergistic potential allows for potentially lower doses of individual compounds, which could help reduce associated side effects and drug resistance. researchgate.netnih.gov

In the context of cancer research, this compound has shown synergy with traditional chemotherapies. For example, in studies involving ovarian cancer cell lines, this compound displayed synergistic activity when combined with cisplatin, enhancing its accumulation within the cells and promoting cell cycle arrest and apoptosis. upenn.edu Combination therapy of this compound with other anticancer drugs has also shown synergistic effects in treating chemoresistant colon cancer cells in culture. upenn.edu

Beyond cancer, this compound has exhibited synergistic effects in other areas. Co-administration of this compound with rutin, a flavonoid, has shown synergistic benefits in a murine model of pulmonary fibrosis, effectively reversing physical and physiological changes and inhibiting biochemical alterations in the lung. ijpsonline.com In the realm of infectious diseases, a strong synergy has been observed between butyrate (B1204436) and this compound in inducing the expression of host defense peptides and genes related to barrier function in poultry, suggesting potential as antibiotic alternatives. nih.gov

This compound's ability to increase intracellular cAMP levels is often the basis for its synergistic interactions, as cAMP signaling pathways can influence various cellular processes targeted by other drugs. nih.govmdpi.com For instance, this compound has been shown to potentiate the killing effect of commonly used multiple myeloma therapeutic drugs, including dexamethasone, with a synergistic effect observed in certain cell lines. nih.gov This synergy was found to involve the proapoptotic protein BIM. nih.gov

This compound has also been noted to potentially increase the effects of various medications through pharmacodynamic synergism, including certain antihypertensives and anticoagulants, although the clinical significance of many of these interactions requires further investigation. mskcc.orgresearchgate.netmedscape.com

Challenges in Clinical Translation

Despite the promising preclinical findings, the clinical translation of this compound faces several significant challenges. One major limitation is the lack of robust clinical studies confirming the therapeutic effects observed in preclinical settings. mdpi.com While laboratory and animal studies provide a strong foundation, the transition to human trials has been limited. mskcc.orgmdpi.com

Bioavailability is another critical challenge. This compound is a hydrophobic compound, which makes it poorly soluble in physiological environments like the gastrointestinal tract and blood. mdpi.comtechnologypublisher.com This poor solubility and permeability hinder its absorption and distribution in the body, limiting the amount of the compound that reaches target tissues. mdpi.comtechnologypublisher.com Furthermore, oral or intravenous administration can lead to significant metabolism by enzymes in the gastrointestinal tract, liver, and other tissues, further reducing its efficacy. technologypublisher.com

The absence of standardized and well-tested formulations for various routes of administration also poses a challenge. Although topical applications like eye drops have been explored for conditions like glaucoma, a sterile eye drop formulation is not widely available, and oral forms have seen limited clinical testing. mskcc.orgresearchgate.net

Translational challenges also extend to the complexity of this compound's mechanisms of action and the potential for unpredictable effects when used in combination therapies or in individuals with underlying health conditions. researchgate.netnih.gov While its primary mechanism involves adenylate cyclase activation, this compound can also influence other pathways, and the full scope of its interactions is still being elucidated. ajol.info

Novel Research Avenues and Untapped Potential

The ongoing research into this compound continues to uncover novel research avenues and highlight its untapped potential in various therapeutic areas. The development of improved delivery systems is a key area of focus to overcome the bioavailability challenges. Novel formulations, such as nanoencapsulated this compound, are being investigated to enhance solubility, stability, and targeted delivery to specific tissues, such as adipose tissue for obesity management. technologypublisher.comresearchgate.net These advanced delivery methods could potentially increase efficacy, reduce administration frequency and dosage, and minimize side effects. technologypublisher.com

Beyond its established research areas, this compound is being explored for its potential in regenerative medicine and neurodegenerative diseases. Its ability to modulate cellular signaling pathways, particularly the cAMP pathway, makes it a valuable tool in studies involving cell differentiation and neuroprotection. mdpi.comnih.gov Research is exploring the use of small molecules, including this compound, for the direct reprogramming of somatic cells into neurons, offering a non-viral approach with potential advantages for clinical applications in neuronal regeneration. nih.gov

The anti-inflammatory and antioxidant properties of this compound, along with its influence on mitochondrial function, are being investigated for their potential in addressing neurodegenerative diseases. mdpi.com Studies suggest that this compound can modulate glial cells, reducing neuroinflammation, which is a hallmark of conditions like autism and multiple sclerosis. mdpi.com

Furthermore, the potential of this compound as a broad-spectrum antiviral agent is an area of ongoing research, with in vitro and in silico studies exploring its effects against various viruses, including hepatitis A, coxsackievirus B4, and herpes simplex viruses. mdpi.com Identifying and validating potential viral targets is a crucial step in this research avenue. mdpi.com

The synergistic potential of this compound in combination with other natural compounds and conventional drugs continues to be explored, aiming to develop more effective and less toxic treatment strategies for various diseases, including cancer and infectious diseases. nih.govupenn.eduijpsonline.comnih.gov

The increasing consumer interest in natural and plant-based ingredients is also driving further research and market interest in Coleus forskohlii extract and this compound, particularly in the nutraceutical and pharmaceutical industries. datahorizzonresearch.comfuturemarketinsights.com This growing demand is likely to fuel continued investigation into its therapeutic potential and the development of new applications. datahorizzonresearch.comfuturemarketinsights.com

Conclusion

Summary of Forskolin's Multifaceted Actions and Therapeutic Relevance

This compound, a diterpenoid from Coleus forskohlii, primarily exerts its biological effects by directly activating adenylyl cyclase, thereby increasing intracellular cAMP levels. williamscancerinstitute.comnih.govwikipedia.orgmdpi.comajol.infomskcc.org This fundamental mechanism underpins its diverse pharmacological activities, which include smooth muscle relaxation, vasodilation, bronchodilation, reduced intraocular pressure, and modulation of inflammatory and metabolic processes. academicjournals.orgajol.infomdpi.compreprints.org These actions suggest therapeutic relevance across a spectrum of conditions, such as cardiovascular disorders, respiratory ailments like asthma, glaucoma, and potentially metabolic syndromes. nih.govacademicjournals.orgmdpi.comfishersci.camdpi.compreprints.org Furthermore, its influence on cellular signaling pathways has indicated potential in areas like cancer and neurodegenerative diseases, highlighting its multifaceted nature beyond the classical cAMP pathway activation. williamscancerinstitute.commdpi.commdpi.compreprints.org

Implications for Future Pharmacological and Biomedical Discoveries

The broad range of biological activities mediated by this compound's interaction with the cAMP pathway and other potential mechanisms presents significant implications for future pharmacological and biomedical discoveries. Its ability to modulate a key signaling molecule like cAMP suggests its potential as a valuable tool for probing cellular processes and identifying new therapeutic targets. Further research into this compound's effects on specific adenylyl cyclase isoforms and its non-cAMP mediated actions could uncover more precise pharmacological applications. ajol.info The observed effects in complex diseases like cancer and neurodegenerative disorders suggest that this compound or its derivatives could serve as lead compounds for developing novel therapeutic strategies targeting these challenging conditions. williamscancerinstitute.commdpi.commdpi.compreprints.org Exploring synthetic analogs of this compound with enhanced selectivity or potency for specific pathways could lead to the development of more targeted and effective treatments. ajol.info

Call for Rigorous and Comprehensive Research to Elucidate Full Potential

Despite the promising findings regarding this compound's multifaceted actions and potential therapeutic relevance, there is a clear need for rigorous and comprehensive research to fully elucidate its potential. While laboratory and animal studies have provided valuable insights, further well-designed clinical trials are necessary to confirm efficacy and determine optimal applications in humans for various conditions. academicjournals.orgmskcc.org Research should aim to precisely define the mechanisms underlying its effects in complex disease models and explore potential synergistic interactions with existing therapies. Investigating the pharmacokinetics and pharmacodynamics of this compound and its metabolites is crucial for understanding its behavior in biological systems. A thorough and scientifically sound approach to research is essential to translate the observed biological activities into proven clinical benefits and to fully understand the scope of this compound's therapeutic potential.

Q & A

Advanced Research Question

  • Fit data with nonlinear regression (GraphPad Prism or XLfit) to calculate apEC50.
  • For antagonist studies, compute apparent pA2 values using the equation:
    pA2=log(concentration ratio1)log[antagonist]\text{pA2} = \log(\text{concentration ratio} - 1) - \log[\text{antagonist}] .
  • Validate results with two-way ANOVA to assess this compound × compound interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.